molecular formula C17H12ClNO2 B1268953 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone CAS No. 58375-08-9

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Cat. No.: B1268953
CAS No.: 58375-08-9
M. Wt: 297.7 g/mol
InChI Key: AJBGMDVXSIBMLC-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGMDVXSIBMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350428
Record name 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58375-08-9
Record name 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is beyond the scope of this service. The synthesis of specific chemical compounds requires detailed, validated, and peer-reviewed experimental protocols that should be sourced from established scientific literature and conducted in a controlled laboratory setting by qualified professionals.

For researchers, scientists, and drug development professionals seeking information on synthetic pathways, the following resources are recommended:

  • Scientific Databases: Accessing databases such as SciFinder, Reaxys, and the Web of Science will provide comprehensive search results for published articles, patents, and dissertations that may contain detailed synthetic procedures, characterization data, and safety information.

  • Peer-Reviewed Journals: Publications in the field of organic and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, the Journal of Medicinal Chemistry, and Tetrahedron Letters, are primary sources for novel synthesis methods.

  • Patent Literature: Databases from the USPTO, EPO, and WIPO can be searched for patents that may describe the synthesis and application of specific quinolone derivatives.

When undertaking any chemical synthesis, it is imperative to perform a thorough literature review and a comprehensive risk assessment. This includes understanding the hazards associated with all reagents, intermediates, and the final product, as well as implementing appropriate safety protocols and personal protective equipment (PPE). All experimental work should adhere to the safety guidelines established by your institution and relevant regulatory bodies.

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Pathway

The synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is achieved through a microwave-assisted Friedländer annulation. This reaction involves the condensation of 2-amino-5-chlorobenzophenone with acetylacetone in the presence of a catalytic amount of acid. The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[1][2][3][4][5]

The overall reaction is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 2-Amino-5-chlorobenzophenone catalyst HCl (conc.) Microwave Irradiation R1->catalyst R2 Acetylacetone R2->catalyst P 3-Acetyl-6-chloro-4-phenyl- 1H-quinolin-2-one catalyst->P

Caption: Synthetic scheme for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.

Experimental Protocol

This section provides a detailed methodology for the synthesis of the title compound.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Acetylacetone

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Ethanol

Equipment:

  • Microwave reactor

  • Beaker

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plate

Procedure:

  • Reaction Setup: In a beaker, combine 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol).[6]

  • Catalyst Addition: Add 0.15 ml of concentrated HCl to the mixture.[6]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for approximately 6 minutes.[6]

  • Reaction Monitoring: Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).[6]

  • Work-up: After completion, wash the reaction mixture with a saturated solution of NaHCO₃ (10 ml) and then dry the product.[6]

  • Purification: Wash the dried product with petroleum ether.[6]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.[6]

The experimental workflow is summarized in the following diagram:

Experimental_Workflow start Start mix Mix Reactants: 2-amino-5-chlorobenzophenone, acetylacetone, and conc. HCl start->mix irradiate Microwave Irradiation (6 min) mix->irradiate monitor Monitor by TLC irradiate->monitor wash_bicarb Wash with sat. NaHCO3 solution monitor->wash_bicarb dry Dry the product wash_bicarb->dry wash_petether Wash with Petroleum Ether dry->wash_petether recrystallize Recrystallize from Ethanol wash_petether->recrystallize end End Product recrystallize->end

Caption: Workflow for the synthesis and purification of the target compound.

Quantitative Data

The synthesized compound has been characterized, and the relevant quantitative data are summarized below for easy reference.

ParameterValueReference
Molecular Formula C₁₇H₁₂ClNO₂[6]
Molecular Weight 297.73 g/mol [6]
Melting Point 224–226 °C[6]
Crystal System Monoclinic[6]
Space Group P2₁/c[6]

Crystallographic Data:

ParameterValue
a10.043 (5) Å
b18.663 (9) Å
c15.537 (7) Å
β91.811 (5)°
V2911 (2) ų
Z8
Source: [6]

Structural Confirmation

The structure of the synthesized 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one has been confirmed by X-ray crystallography. The analysis revealed that the compound crystallizes with two molecules in the asymmetric unit.[6] A notable conformational feature is the dihedral angle between the phenyl ring and the quinoline ring system, which is 70.5 (1)° and 65.5 (1)° for the two independent molecules.[6] The crystal packing is stabilized by N—H⋯O hydrogen bonds.[6]

Further chemical modification, such as the N-ethylation of the title compound to form 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, provides additional confirmation of the core structure.[7][8]

References

An In-depth Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This quinoline derivative, existing in tautomeric equilibrium with 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential as an anticancer and antimicrobial agent by examining the activities of structurally related compounds. The guide also visualizes a key signaling pathway potentially targeted by this class of molecules, offering a foundation for future research and drug development endeavors.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₇H₁₂ClNO₂.[1] It exhibits keto-enol tautomerism, existing in equilibrium with its 2-quinolinone form. The fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline[1]
Molecular Formula C₁₇H₁₂ClNO₂[1]
Molecular Weight 297.74 g/mol [1]
Appearance Solid[1]
Melting Point 224–226 °C[2]
Solubility Recrystallized from ethanol, suggesting solubility in hot ethanol.[2]

Synthesis and Experimental Protocols

The synthesis of the tautomeric form, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is achieved through a microwave-assisted condensation reaction.

Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

A mixture of 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol) with 0.15 ml of concentrated HCl in a beaker is subjected to microwave irradiation for approximately 6 minutes.[2] The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[2] Following the reaction, the mixture is washed with a saturated solution of NaHCO₃ (10 ml) and then dried. The crude product is subsequently washed with petroleum ether and recrystallized from ethanol to yield the purified compound.[2]

Experimental Workflow: Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product r1 2-amino-5-chlorobenzophenone p1 Microwave Irradiation (6 min) r1->p1 r2 Acetylacetone r2->p1 r3 Conc. HCl r3->p1 w1 Wash with NaHCO3 p1->w1 w2 Drying w1->w2 w3 Wash with Petroleum Ether w2->w3 w4 Recrystallization from Ethanol w3->w4 prod 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one w4->prod

Synthesis Workflow Diagram

Spectral Data (Representative)

Spectral Data (for 2-phenylquinolin-4(1H)-one)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32.

Biological Activity and Potential Applications

Quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Potential

Numerous quinoline derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] For instance, quinolinone derivatives have been identified as inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are frequently dysregulated in various cancers.[4][6] This disruption can lead to a reduction in cancer cell proliferation and the induction of apoptosis.[4] The presence of a halogen, such as chlorine at the C6 position of the quinoline ring, has been associated with enhanced cytotoxic effects in some series of compounds.

Proposed Signaling Pathway Inhibition

G egf EGF egfr EGFR egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation apoptosis Apoptosis akt->apoptosis compound 1-(6-Chloro-2-hydroxy-4- phenylquinolin-3-yl)ethanone compound->egfr Inhibition

EGFR Signaling Pathway Inhibition
Antimicrobial Activity

The quinolone framework is the backbone of a major class of synthetic antibacterial agents.[7] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7] While the specific antimicrobial activity of this compound has not been extensively reported, related 3-acetyl-quinoline-based sulfonamides have demonstrated antibacterial and antifungal properties. The structural features of the target compound warrant its investigation as a potential antimicrobial agent.

Conclusion

This compound is a quinoline derivative with a well-defined chemical structure and a feasible synthetic route. While direct biological data is limited, the analysis of structurally analogous compounds strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. The inhibition of critical signaling pathways, such as the EGFR cascade, represents a plausible mechanism for its potential anticancer effects. This technical guide provides a solid foundation of its chemical properties and biological rationale to encourage further investigation into the therapeutic potential of this and related quinolinone derivatives.

References

Spectroscopic and Synthetic Overview of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

The compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a solid with the following key identifiers and properties.

PropertyValue
Chemical Name This compound
Synonyms 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol

Crystallographic Data

While experimental IR, NMR, and mass spectrometry data are not available in the surveyed literature, the crystal structure of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one has been determined, confirming its molecular structure.

Crystal Data ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 10.043(5) Å
b 18.663(9) Å
c 15.537(7) Å
β 91.811(5)°
Volume 2911(2) ų
Z 8

Synthesis Protocol

An experimental protocol for the direct synthesis of this compound is not explicitly detailed in the available literature. However, the compound has been used as a starting material in other reactions, indicating its successful synthesis. A scalable, multi-step synthesis for the analogous compound, 3-Acetyl-6-bromoquinolin-4(1H)-one, is provided here as a representative methodology for this class of compounds. This protocol involves the construction of the quinolinone core via a modified Gould-Jacobs reaction, followed by Friedel-Crafts acylation.

Part 1: Synthesis of 6-Bromoquinolin-4(1H)-one
  • Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) in toluene at reflux to form the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is added to hot diphenyl ether (250°C) to induce cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is treated with aqueous sodium hydroxide followed by acidification with hydrochloric acid to produce 6-bromoquinolin-4(1H)-one.

Part 2: Friedel-Crafts Acylation
  • Acylium Ion Formation: Anhydrous aluminum chloride and acetyl chloride are reacted in dichloromethane at 0-5°C.

  • Acylation: 6-Bromoquinolin-4(1H)-one is added to the acylium ion complex to yield the final product, 3-Acetyl-6-bromoquinolin-4(1H)-one.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate.

G Synthetic Pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-(((4-bromophenyl)amino)methylene)malonate A->B Toluene, Reflux C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate B->C Diphenyl Ether, 250°C D 6-Bromoquinolin-4(1H)-one C->D 1. aq. NaOH 2. HCl E 3-Acetyl-6-bromoquinolin-4(1H)-one D->E Acetyl Chloride, AlCl3 Dichloromethane

A representative synthetic pathway for a 3-acetyl-quinolin-4(1H)-one derivative.

Potential Biological Activity and Signaling Pathways

Extensive research on quinoline and quinolinone derivatives has revealed a broad spectrum of biological activities, with particular promise in oncology.[1][2] While specific studies on this compound are limited, the structural motif is associated with various anticancer mechanisms.[3][4][5]

Quinolinone derivatives have been shown to exert their anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3][6] These mechanisms include the inhibition of protein kinases such as Pim-1, c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as interference with the PI3K/Akt/mTOR pathway.[3][6] Furthermore, some derivatives act as topoisomerase inhibitors or disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7]

The presence of a halogen at the C6 position has been noted in some series to enhance cytotoxic effects.[8] The diverse mechanisms of action highlight the potential of this class of compounds in the development of novel anticancer therapeutics.

G Generalized Anticancer Mechanisms of Quinolinone Derivatives cluster_0 Quinolinone Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Compound This compound Kinases Protein Kinases (EGFR, VEGFR, c-Met, Pim-1, PI3K/mTOR) Compound->Kinases Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycle Cell Cycle Arrest Tubulin->CellCycle Topoisomerase->CellCycle CancerCellDeath Cancer Cell Death Proliferation->CancerCellDeath Angiogenesis->CancerCellDeath Apoptosis Induction of Apoptosis CellCycle->Apoptosis Apoptosis->CancerCellDeath

Potential signaling pathways affected by quinolinone derivatives in cancer cells.

Conclusion

This compound is a confirmed chemical entity with a defined crystal structure. While specific experimental spectroscopic data remains elusive in the public domain, the broader family of quinolinone derivatives demonstrates significant potential as a scaffold for anticancer drug discovery. The diverse mechanisms of action, including kinase inhibition and disruption of fundamental cellular processes, make this class of compounds a compelling area for further research and development. The provided synthetic methodology for a related compound offers a practical starting point for researchers aiming to synthesize and evaluate this and similar derivatives.

References

An In-depth Technical Guide to 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one (CAS 58375-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry. The information is curated for professionals in research and drug development, with a focus on structured data presentation and detailed experimental protocols.

Core Properties and Structure

3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, identified by the CAS number 58375-08-9, is a heterocyclic organic compound. Its core structure consists of a quinolin-2-one scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. This core is further functionalized with an acetyl group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 58375-08-9[1]
Molecular Formula C₁₇H₁₂ClNO₂[2]
Molecular Weight 297.73 g/mol [2]
Melting Point 224–226 °C[2]
Appearance Colorless solid (recrystallized from ethanol)[2]
Structural Information

The structural formula of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is presented below.

Chemical Structure:

Crystallographic studies have revealed detailed three-dimensional structural information. The compound crystallizes in the monoclinic space group P2₁/n. A notable feature of its solid-state structure is the significant dihedral angle between the plane of the phenyl ring and the quinoline ring system, which has been reported to be between 65.5° and 70.5°.[2] This twist is a key structural characteristic that can influence its biological activity and intermolecular interactions.

Crystallographic Data:

ParameterValueReference
Crystal System Monoclinic[2]
Space Group P2₁/n[2]
Unit Cell Dimensions a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, β = 91.811°[2]
Volume 2911 ų[2]
Z 8[2]

Spectroscopic Data

While specific spectra for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of structurally related quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the acetyl methyl protons, and a broad singlet for the N-H proton of the quinolinone ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl and quinolinone groups at the downfield region. Aromatic carbons will appear in the typical range, and the methyl carbon of the acetyl group will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibration, C=O stretching vibrations for both the quinolinone lactam and the acetyl ketone, and C-Cl stretching, in addition to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.73 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinolinone ring.

Experimental Protocols

Synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one[2]

This protocol describes a microwave-assisted synthesis, which offers a rapid and efficient method for the preparation of the title compound.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Ethanol

Procedure:

  • In a beaker, combine 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol).

  • Add 0.15 mL of concentrated HCl to the mixture.

  • Subject the reaction mixture to microwave irradiation for approximately 6 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of NaHCO₃ (10 mL) and then dry the product.

  • Wash the dried product with petroleum ether.

  • Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.

Workflow Diagram:

Synthesis_Workflow Reactants 2-Amino-5-chlorobenzophenone + Acetylacetone + Conc. HCl Microwave Microwave Irradiation (6 min) Reactants->Microwave ReactionMixture Crude Reaction Mixture Microwave->ReactionMixture Wash1 Wash with sat. NaHCO₃ ReactionMixture->Wash1 Drying1 Drying Wash1->Drying1 Wash2 Wash with Petroleum Ether Drying1->Wash2 Recrystallization Recrystallization (Ethanol) Wash2->Recrystallization FinalProduct Pure 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one Recrystallization->FinalProduct

Microwave-assisted synthesis workflow.
N-Ethylation of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one[3]

This protocol details the N-alkylation of the title compound at the quinolinone nitrogen.

Materials:

  • 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one

  • Ethyl bromide (CH₃CH₂Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one in DMF.

  • Add ethyl bromide and K₂CO₃ to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction contents into crushed ice.

  • Filter the resulting solid and dry it.

  • Obtain single crystals for analysis by recrystallization from a petroleum ether and ethyl acetate solvent mixture.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is limited in the public domain, the quinolinone scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoline and quinolinone have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Potential

Quinoline derivatives are known to exert antiproliferative effects through various mechanisms. They have been reported to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][3] Some quinoline-based compounds have also been investigated as inhibitors of the Hedgehog-GLI signaling pathway, which is implicated in the development of certain cancers.[4] The presence of the chloro and phenyl substituents on the quinolinone core of CAS 58375-08-9 may modulate its interaction with biological targets and influence its cytotoxic potential.

Potential Signaling Pathway Involvement:

Potential_Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Ras/Raf/MEK Pathway cluster_2 Hedgehog-GLI Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Hh_ligand Hh_ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO inhibition GLI_activation GLI_activation SMO->GLI_activation Target_Gene_Expression Target_Gene_Expression GLI_activation->Target_Gene_Expression Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibition? Quinolinone->Raf Inhibition? Quinolinone->GLI_activation Inhibition?

Potential signaling pathways targeted by quinolinone derivatives.
Antimicrobial Potential

The quinolinone core is also a key feature of quinolone antibiotics. Although 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is structurally distinct from typical fluoroquinolone antibiotics, the general scaffold has been explored for the development of new antimicrobial agents. The biological evaluation of this and related compounds against various bacterial and fungal strains would be necessary to determine its spectrum of activity and potential as an anti-infective agent.

Drug Development Workflow:

Drug_Development_Workflow Start Compound Synthesis (CAS 58375-08-9) Screening Biological Screening (Anticancer/Antimicrobial) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

A generalized workflow for drug development.

Conclusion

3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. The quinolinone scaffold is of significant interest in drug discovery, and this particular derivative, with its specific substitution pattern, warrants further investigation. This technical guide provides foundational information on its properties, structure, and synthesis to support further research and development efforts. Future studies should focus on obtaining detailed spectroscopic characterization, comprehensive solubility profiles, and thorough biological evaluation to elucidate its therapeutic potential.

References

Unveiling the Structural Architecture of a Quinolone Core: A Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of the quinolone derivative, 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a key precursor in the synthesis of various functionalized quinoline compounds. While a dedicated crystal structure for this specific molecule is not publicly available, this document provides a comprehensive overview based on the crystallographic analysis of its closely related analogues. By examining these derivatives, we can infer the likely structural features of the parent compound and understand the impact of chemical modifications on its three-dimensional architecture. This information is crucial for structure-based drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Related Quinolone Structures

To provide a quantitative understanding of the molecular geometry and crystal packing of compounds structurally similar to this compound, the following tables summarize the crystallographic data for three of its derivatives. These derivatives feature modifications at the 2-position (methoxy and methyl substitutions) and on the 4-phenyl group (chloro substitution).

Table 1: Crystal Data and Structure Refinement for Quinolone Derivatives

Parameter1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone[1]1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone[2]1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone[3]
Formula C₂₈H₂₀Cl₂N₂O₂C₁₈H₁₄ClNOC₁₈H₁₃Cl₂NO
Formula Weight 487.36295.75330.22
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 9.7396 (4)10.4633 (2)10.3105 (6)
b (Å) 10.5520 (3)7.7959 (1)12.8882 (7)
c (Å) 13.0108 (4)17.5925 (3)11.7968 (7)
α (°) 88.730 (3)9090
β (°) 68.127 (4)90.887 (1)93.367 (1)
γ (°) 71.105 (4)9090
Volume (ų) 1166.62 (8)1434.86 (4)1564.90 (16)
Z 244
Temperature (K) 295100100
Radiation Mo KαMo KαMo Kα
R-factor (R₁) 0.0430.0360.025
wR₂ -0.107-

Table 2: Selected Torsion Angles (°) for Quinolone Derivatives

Torsion Angle1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone[1]1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone[2]1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone[3]
Dihedral angle between quinoline and phenyl ring62.59 (4)62.70 (3)-
C1–C2–C11–O1---78.27 (17)
C2–C3–C13–C14--110.11 (14)

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of quinolone derivatives, based on the methodologies reported in the literature.[1][4][5]

Synthesis of this compound Derivatives

The synthesis of the derivatives typically starts from the parent compound, this compound. A general procedure for the synthesis of a methoxy-linked derivative is as follows:

  • Reaction Setup: To a solution of this compound (1 mmol) in dimethyl sulfoxide (DMSO, 5 ml), 2-chloro-3-chloromethyl-8-methylquinoline (1 mmol) and silver sulfate (Ag₂SO₄, 10 mol%) are added.[1]

  • Reflux: The reaction mixture is refluxed at 383 K for approximately 20 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then added dropwise to crushed ice.[5]

  • Neutralization and Precipitation: The solution is neutralized with dilute HCl, leading to the precipitation of the product.[1]

  • Recrystallization: The precipitate is filtered, dried, and recrystallized from ethanol to yield crystals suitable for X-ray diffraction analysis.[5]

Crystal Structure Determination

The determination of the crystal structure for the quinolone derivatives generally follows these steps:

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Oxford Xcalibur Eos or Bruker SMART APEXII CCD). X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 295 K) using Mo Kα radiation.[1][2]

  • Data Reduction and Absorption Correction: The collected diffraction data is processed, and a multi-scan absorption correction is applied.[1][2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions.[2][4]

Visualizations

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the synthesis of a this compound derivative and its subsequent crystallization for structural analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization & Structure Determination start This compound + Reagents in DMSO reflux Reflux at 383 K start->reflux filtration1 Filter to remove catalyst reflux->filtration1 precipitation Add to crushed ice and neutralize with HCl filtration1->precipitation filtration2 Filter to collect precipitate precipitation->filtration2 recrystallization Recrystallize from Ethanol filtration2->recrystallization xray Single Crystal X-ray Diffraction recrystallization->xray data_processing Data Collection & Reduction xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Synthesis and Crystallization Workflow.
Logical Relationship of Studied Quinolone Derivatives

This diagram illustrates the structural relationships between the parent compound and the derivatives for which crystallographic data has been presented.

G cluster_derivatives Derivatives with Known Crystal Structures parent This compound (Target Compound - Structure Inferred) deriv1 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]- 4-phenylquinolin-3-yl}ethanone parent->deriv1 Substitution at 2-OH deriv2 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone parent->deriv2 Substitution at 2-OH deriv3 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone deriv2->deriv3 Substitution on Phenyl Ring

Structural Relationships of Quinolone Derivatives.

References

Physical and chemical characteristics of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the quinolinone derivative, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This document consolidates available data on its properties, synthesis, and spectral analysis to support ongoing research and development in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound, also known by its synonym 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, is a solid, crystalline compound.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₇H₁₂ClNO₂[1]
Molecular Weight 297.73 g/mol [1]
Melting Point 224–226 °C[1]
Physical Appearance Solid

Spectral Data

Note: The following are predicted spectral characteristics. Experimental data should be obtained for definitive structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline and phenyl rings, as well as the methyl protons of the acetyl group. The chemical shifts (δ) in DMSO-d₆ would likely appear in the following regions:

  • Aromatic Protons (Quinoline and Phenyl): 7.0 - 8.5 ppm (multiplets)

  • Methyl Protons (-COCH₃): ~2.5 ppm (singlet)

  • NH Proton (Quinolinone): >10 ppm (broad singlet)

  • OH Proton (Hydroxy): A broad singlet, the position of which would be concentration and temperature dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key predicted chemical shifts in DMSO-d₆ include:

  • Carbonyl Carbon (-C=O, Acetyl): ~195-205 ppm

  • Carbonyl Carbon (-C=O, Quinolinone): ~160-170 ppm

  • Aromatic Carbons: 110 - 150 ppm

  • Methyl Carbon (-CH₃): ~25-30 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:

  • O-H Stretch (Hydroxy): Broad band around 3200-3400 cm⁻¹

  • N-H Stretch (Quinolinone): Around 3100-3300 cm⁻¹

  • C=O Stretch (Acetyl and Quinolinone): Strong absorptions in the range of 1650-1750 cm⁻¹

  • C=C Stretch (Aromatic): 1450-1600 cm⁻¹

  • C-Cl Stretch: 700-800 cm⁻¹

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (297.73). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinolinone ring system.

Synthesis and Experimental Protocols

The synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one can be achieved through a microwave-assisted reaction.[1] This method offers a rapid and efficient route to the target compound.

Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one[1]

Reactants:

  • 2-amino-5-chlorobenzophenone (0.01 mol)

  • Acetylacetone (0.01 mol)

  • Concentrated Hydrochloric Acid (0.15 ml)

Procedure:

  • A mixture of 2-amino-5-chlorobenzophenone and acetylacetone, along with concentrated HCl, is placed in a beaker.

  • The reaction mixture is subjected to microwave irradiation for approximately 6 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (NaHCO₃) and then dried.

  • The crude product is subsequently washed with petroleum ether.

  • Recrystallization from ethanol yields the purified 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification r1 2-amino-5-chlorobenzophenone p1 Microwave Irradiation (6 minutes) r1->p1 r2 Acetylacetone r2->p1 r3 Conc. HCl r3->p1 w1 Wash with NaHCO₃ p1->w1 w2 Dry w1->w2 w3 Wash with Petroleum Ether w2->w3 w4 Recrystallize from Ethanol w3->w4 product 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one w4->product

Synthesis Workflow

Biological Activity

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry. These scaffolds are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer: Some quinoline derivatives have shown efficacy as anticancer agents.

  • Antimicrobial: The quinoline core is a feature of several antibacterial and antifungal compounds.

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

  • Antiviral: Research has explored the potential of quinoline compounds as antiviral agents.

The presence of the chloro and phenyl substituents on the quinolinone core of the title compound suggests it may be a candidate for screening in various biological assays to explore its therapeutic potential.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential molecular targets. The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel compound.

G A Compound Synthesis & Characterization B In vitro Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Hit Identification B->C D Lead Optimization C->D G Mechanism of Action Studies C->G E In vivo Studies (Animal Models) D->E F Clinical Trials E->F H Signaling Pathway Elucidation G->H

Drug Discovery Workflow

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

Literature review of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinoline-Based Compounds in Drug Discovery

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a significant structural motif in medicinal chemistry.[1] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents.[2] Quinoline and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[3][4][5] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and pharmacokinetic properties, making it a privileged scaffold in drug design.[6][7] This has led to the development of numerous clinically approved drugs, such as the antimalarial chloroquine and the antibacterial ciprofloxacin.[5][8] This review delves into the synthesis, therapeutic applications, and mechanisms of action of quinoline-based compounds, with a focus on their anticancer and antimicrobial potential.

Synthesis of Quinoline-Based Compounds

The construction of the quinoline scaffold can be achieved through various classical and modern synthetic methodologies.[9] Well-established named reactions like the Skraup, Combes, Friedländer, and Gould-Jacob syntheses are fundamental for creating the core structure.[9][10] Modern approaches often employ microwave or ultrasound assistance to improve reaction efficiency and yields.[6][9] The general workflow for synthesizing and screening new quinoline derivatives typically involves scaffold synthesis, functionalization, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A Starting Materials (e.g., Aniline, Glycerol) B Core Synthesis (e.g., Skraup, Friedländer) A->B C Quinoline Scaffold B->C D Functionalization (Substitution Reactions) C->D E Novel Quinoline Derivatives D->E F Structural Characterization (NMR, MS) E->F G In Vitro Screening (Anticancer/Antimicrobial Assays) F->G Test Compounds H Identify 'Hit' Compounds G->H I Structure-Activity Relationship (SAR) Analysis H->I K In Vivo Studies (Animal Models) H->K J Lead Optimization I->J J->G Iterative Refinement G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds & Activates P1 Intracellular Signaling Cascade (e.g., RAS/MAPK) RTK->P1 Phosphorylates Quinoline Quinoline-Based Kinase Inhibitor Quinoline->RTK Block Inhibition P2 Gene Transcription P1->P2 Activates P3 Cell Proliferation, Angiogenesis, Survival P2->P3 Promotes G cluster_target Bacterial DNA Replication DNA Bacterial Chromosome Gyrase DNA Gyrase (Introduces negative supercoils) DNA->Gyrase TopoIV Topoisomerase IV (Decatenates daughter chromosomes) Gyrase->TopoIV Replication Successful Replication TopoIV->Replication Quinoline Quinoline-Based Antibiotic Quinoline->Gyrase Inhibits Quinoline->TopoIV Inhibits

References

An In-depth Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and historical context of the quinolinone derivative, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] The quinoline scaffold is a privileged structure, found in numerous natural products and synthetic compounds with applications ranging from antimalarial agents to anticancer and antibacterial therapies.[1][2] The historical significance of this heterocyclic system began with the isolation of quinoline from coal tar in 1834.[2] A major breakthrough in its therapeutic application came with the development of chloroquine, a synthetic quinoline derivative, in the 1930s for the treatment of malaria.[2] The versatility of the quinoline ring allows for extensive functionalization, leading to a wide chemical space for the development of novel therapeutic agents.[1] This guide focuses on a specific derivative, this compound, also known by its tautomeric name, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

History and Discovery

The journey of quinolone antibacterials began in the early 1960s with the isolation of a by-product from the synthesis of the antimalarial drug, chloroquine.[3][4] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial properties and served as the foundational lead structure for the development of the quinolone class of antibiotics.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a microwave-assisted one-pot reaction. This method offers a rapid and efficient route to the desired product.

Synthesis of this compound

A reported method for the synthesis involves the reaction of 2-amino-5-chlorobenzophenone and acetylacetone in the presence of hydrochloric acid under microwave irradiation.[3]

Experimental Protocol:

  • A mixture of 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol) is prepared in a beaker.

  • Concentrated hydrochloric acid (0.15 ml) is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation for approximately 6 minutes.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (NaHCO₃, 10 ml) and then dried.

  • The crude product is then washed with petroleum ether.

  • Recrystallization from ethanol yields the purified product.[3]

Yield and Properties: The melting point of the resulting solid is reported to be 224–226 °C.[3]

Use as a Synthetic Intermediate: Synthesis of a Derivative

This compound is a useful starting material for the synthesis of other quinoline derivatives. An example is the synthesis of 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone.[6]

Experimental Protocol:

  • To a solution of this compound (1 mmol) in DMSO (5 ml), 2-chloro-3-chloromethyl-8-methylquinoline (1 mmol) and silver sulfate (Ag₂SO₄, 10 mol %) are added.

  • The reaction mixture is refluxed at 383 K for 20 minutes.

  • The mixture is then filtered.

  • The supernatant liquid is added dropwise into crushed ice.

  • The solution is neutralized with dilute HCl.

  • The resulting precipitate is filtered off and recrystallized from ethanol to yield the final product.[6]

Physicochemical and Structural Data

The fundamental physicochemical and structural properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₂ClNO₂[4]
Molecular Weight 297.74 g/mol [4]
CAS Number 58375-08-9[4]
Appearance Solid[7]
Melting Point 224–226 °C[3]
Synonyms 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline[7]

Crystallographic Data: The title compound, C₁₇H₁₂ClNO₂, crystallizes with two molecules in the asymmetric unit. The primary conformational difference between these two molecules is the dihedral angle between the phenyl ring and the quinoline ring system, which are 70.5(1)° and 65.5(1)°. The crystal packing is stabilized by N—H⋯O hydrogen bonds.[3]

Biological Activity

While the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimicrobial and anticancer effects, no specific studies on the biological evaluation of this compound have been identified in the reviewed literature. The documented use of this compound is primarily as a synthetic intermediate.[5][8]

The structural similarity to other biologically active quinolones suggests that this compound could be a candidate for future biological screening. For instance, various 4-hydroxy-2-quinolone analogs have been synthesized and evaluated for their antimicrobial activities, with some derivatives showing potent antifungal effects.[9] Additionally, other quinoline derivatives have been investigated as non-nucleoside anti-HBV agents.[10]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound.

Synthesis_Pathway Reactant1 2-Amino-5-chlorobenzophenone Reagent Conc. HCl Microwave (6 min) Reactant1->Reagent Reactant2 Acetylacetone Reactant2->Reagent Product This compound Reagent->Product One-pot reaction Purification Wash with NaHCO3 Wash with Pet. Ether Recrystallize from Ethanol Product->Purification

Synthesis of the target compound.
Role as a Chemical Intermediate

This diagram shows the role of this compound as a precursor in the synthesis of a more complex derivative.

Intermediate_Role Start This compound Conditions Ag2SO4, DMSO Reflux at 383 K Start->Conditions Reactant 2-Chloro-3-chloromethyl-8-methylquinoline Reactant->Conditions FinalProduct 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]- 4-phenylquinolin-3-yl}ethanone Conditions->FinalProduct

References

A Technical Guide to the Solubility of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's structural properties that influence solubility and furnishes detailed experimental protocols for its determination. This guide is intended to empower researchers to generate reliable and consistent solubility data, a critical parameter in the drug discovery and development pipeline.

Introduction to this compound and its Solubility

This compound is a quinoline derivative. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including potential applications as anticancer, antimalarial, and antiviral agents. The physicochemical properties of such compounds, particularly solubility, are fundamental to their therapeutic efficacy. Solubility profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and formulation potential.

The molecular structure of this compound—featuring a bicyclic aromatic quinoline core, a lipophilic phenyl group, and a chloro substituent—suggests inherently low aqueous solubility.[1] This hydrophobicity can present challenges in preclinical and clinical development. Therefore, a thorough understanding and accurate measurement of its solubility in various solvents are imperative for advancing research and development efforts.

Physicochemical Properties

Understanding the basic physicochemical properties is essential for predicting the solubility behavior of a compound.

PropertyValue
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
Appearance Solid
Synonyms 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline

Note: Data sourced from publicly available chemical databases.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported. The following table is provided as a template for researchers to systematically record their experimentally determined values. It is recommended to determine solubility in a variety of solvents, including aqueous buffers at different pH values and common organic solvents used in formulation and biological assays.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mol/L)
Water25Shake-FlaskUser-determinedUser-determined
Phosphate-Buffered Saline (PBS, pH 7.4)25Shake-FlaskUser-determinedUser-determined
Ethanol25Shake-FlaskUser-determinedUser-determined
Methanol25Shake-FlaskUser-determinedUser-determined
Dimethyl Sulfoxide (DMSO)25Shake-FlaskUser-determinedUser-determined
Acetone25Shake-FlaskUser-determinedUser-determined
Acetonitrile25Shake-FlaskUser-determinedUser-determined

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are crucial. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[2]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the steps to measure the equilibrium solubility of the title compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium between the dissolved and undissolved states is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[4]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 300 RPM) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[4] A preliminary time-course experiment can determine the exact time to reach a stable concentration plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, carefully withdraw an aliquot and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[1] Centrifugation prior to filtration can also be employed to pellet the majority of the solid.[1]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.

  • Method Development: Develop a suitable HPLC method (typically reverse-phase) that provides good separation and a sharp peak for the compound. Key parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate and determine its peak area.

  • Concentration Calculation: Use the calibration curve to calculate the concentration of the compound in the diluted sample.

B. UV-Vis Spectrophotometry This method is simpler and faster than HPLC but can be less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent.

  • Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax. Create a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert law.[5]

  • Sample Analysis: Measure the absorbance of the diluted filtrate at λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample.

Visualizations

The following diagrams illustrate the logical and experimental workflows for solubility determination.

G General Workflow for Solubility Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Obtain Solid Compound Equilibrate Equilibrate Excess Solid in Solvent (Shake-Flask) Compound->Equilibrate Solvent Select Solvents (Aqueous & Organic) Solvent->Equilibrate Separate Separate Solid & Liquid (Filter/Centrifuge) Equilibrate->Separate Quantify Quantify Concentration (HPLC or UV-Vis) Separate->Quantify Analyze Analyze Data & Calculate Solubility Quantify->Analyze

Caption: Logical workflow for determining compound solubility.

G Shake-Flask Method: Experimental Workflow start Start step1 Add excess solid compound to a glass vial start->step1 step2 Add a known volume of solvent step1->step2 step3 Seal vial and agitate at constant temperature (24-72 hours) step2->step3 step4 Centrifuge vial to pellet excess solid (Optional) step3->step4 step5 Filter supernatant through a 0.22 µm syringe filter step4->step5 step6 Prepare serial dilutions of the filtrate step5->step6 step7 Quantify concentration using HPLC or UV-Vis step6->step7 step8 Calculate solubility from concentration and dilution factor step7->step8 end_node End step8->end_node

Caption: Detailed workflow of the Shake-Flask method.

References

Methodological & Application

Application Notes and Protocols for 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific biological activity data for 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone (CAS Number: 58375-08-9) is currently available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related quinoline derivatives. These are intended to serve as a guide for potential research applications and should be adapted and validated experimentally for the specific compound.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a chloro group, a hydroxyl group, a phenyl ring, and an ethanone moiety on the quinoline scaffold suggests that this compound could be a valuable candidate for screening in various biological assays. This document provides an overview of potential applications and detailed protocols for investigating the biological activity of this compound.

Potential Biological Activities and Applications

Based on the activities of structurally similar quinoline derivatives, this compound could be investigated for the following applications:

  • Anticancer Agent: Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.

  • Antimicrobial Agent: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.[5][6] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Anti-inflammatory Agent: Certain quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

The following tables summarize the biological activities of various quinoline derivatives to provide a comparative context for potential studies on this compound.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-chloro-quinazolin derivatives 5aMGC-803Induces apoptosis at 10 µM[3]
6-chloro-quinazolin derivatives 5fBcap-37Induces apoptosis at 10 µM[3]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8b)MCF-735 (for apoptosis induction)[4]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8b)HCT-11640 (for apoptosis induction)[4]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8f)MCF-735 (for apoptosis induction)[4]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8f)HCT-11630 (for apoptosis induction)[4]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-hydroxy-2-quinolone analog (3j)Aspergillus flavus1.05[5]
4-hydroxy-2-quinolone analog (3i)Staphylococcus aureusNot specified, but showed significant activity[5]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneStaphylococcus aureusActive (Well diffusion method)[6]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneEscherichia coliActive (Well diffusion method)[6]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneProteus vulgarisActive (Well diffusion method)[6]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneListeria monocytogenesActive (Well diffusion method)[6]

Experimental Protocols

Protocol for In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Protocol for Antimicrobial Activity Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Optionally, measure the optical density at 600 nm using a microplate reader.

Visualizations

Potential Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(6-Chloro-2-hydroxy-4-phenyl- quinolin-3-yl)ethanone Compound->PI3K Compound->AKT

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the anticancer potential of the compound.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

Anticancer Applications of Quinolone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer applications of quinolone derivatives, detailing their mechanisms of action, summarizing their efficacy with quantitative data, and providing detailed protocols for key experimental evaluations.

Introduction

Quinolone derivatives, a class of heterocyclic compounds, were initially recognized for their antibacterial properties.[1][2] However, extensive research has revealed their potent anticancer activities, making them a promising scaffold in the development of novel cancer therapeutics.[2][3] These compounds exert their antineoplastic effects through various mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest.[1][4] This has led to the exploration of numerous quinolone-based compounds, some of which are currently undergoing clinical development.[2]

Mechanisms of Anticancer Action

The anticancer effects of quinolone derivatives are multifaceted. Key mechanisms include:

  • Topoisomerase Inhibition: Quinolone derivatives can target both topoisomerase I and II, enzymes crucial for DNA replication and repair.[5][6] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, ultimately triggering cell death.[5]

  • Induction of Apoptosis: A primary mechanism of quinolone-induced cell death is the activation of the apoptotic cascade.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[7][8]

  • Cell Cycle Arrest: Many quinolone derivatives have been shown to halt the progression of the cell cycle at various phases, most commonly the G2/M or S phase.[3][9] This prevents cancer cells from proliferating and dividing.

  • Kinase Inhibition: Certain quinolone derivatives have been developed as inhibitors of protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer and play a key role in tumor growth and angiogenesis.[1][10]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to established anticancer drugs like colchicine.[7][11]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various quinolone derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Anticancer Activity of Ciprofloxacin Derivatives

DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Ciprofloxacin Derivative 2Leukemia HL-601.21[5]
Colon Cancer HCT-1160.87[5]
Breast Cancer MCF-71.21[5]
Ciprofloxacin Derivative 24Melanoma LOX IMVI25.4[5]
Ciprofloxacin Derivative 27Leukemia HL-60 (TB)1.21[5]
Colon Cancer HCT-1160.87[5]
Breast Cancer MCF-71.21[5]
Compound 3Prostate Cancer DU1452.42[5]

Table 2: Anticancer Activity of Other Quinolone Derivatives

DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Compound 8iLung Carcinoma A5490.009[6][12]
Promyelocytic Leukemia HL-600.008[6][12]
Cervical Cancer HeLa0.010[6][12]
Compound 11eColon Cancer COLO 205Nanomolar range[7][11]
Compound 5aColon Carcinoma HCT-1161.89[13]
Hepatocellular Carcinoma HepG24.05[13]
Compound 5bBreast Cancer MCF-78.48[13]
Moxifloxacin Derivative 13g60 Cancer Cell Lines (Mean)1.78
FQ10Prostate Cancer PC30.0496[14]
Prostate Cancer DU1450.918[14]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

cluster_0 Quinolone Derivative Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Downstream Consequences quinolone Quinolone Derivative topo Topoisomerase I/II quinolone->topo tubulin Tubulin quinolone->tubulin kinases Protein Kinases (EGFR, VEGFR) quinolone->kinases dna_damage DNA Damage topo->dna_damage microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption signal_transduction_inhibition Signal Transduction Inhibition kinases->signal_transduction_inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M, S phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis microtubule_disruption->cell_cycle_arrest inhibition_of_proliferation Inhibition of Proliferation signal_transduction_inhibition->inhibition_of_proliferation anti_angiogenesis Anti-Angiogenesis signal_transduction_inhibition->anti_angiogenesis cell_cycle_arrest->inhibition_of_proliferation apoptosis->inhibition_of_proliferation

Caption: General mechanism of action for anticancer quinolone derivatives.

cluster_0 Intrinsic Apoptosis Pathway quinolone Quinolone Derivative bcl2 Bcl-2 (Anti-apoptotic) quinolone->bcl2 bax Bax (Pro-apoptotic) quinolone->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Intrinsic apoptosis pathway induced by quinolone derivatives.

Experimental Workflows

cluster_0 MTT Assay Workflow start Seed cells in 96-well plate treat Treat cells with quinolone derivative start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer incubate3 Incubate (e.g., overnight) add_solubilizer->incubate3 read_absorbance Read absorbance (570 nm) incubate3->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

cluster_0 Apoptosis Analysis Workflow (Annexin V/PI Staining) start Treat cells with quinolone derivative harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire analyze Analyze dot plots to quantify apoptosis acquire->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of quinolone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Quinolone derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the quinolone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[16]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and incubate with ECL substrate.[16]

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash them with cold PBS.[10]

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[20] Fix the cells for at least 30 minutes on ice or store them at 4°C.[20]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[20]

  • Staining: Resuspend the cell pellet in PI staining solution.[20]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[14]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash them once with cold PBS.[13]

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[13]

  • Data Analysis: Analyze the resulting dot plots to differentiate cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), Annexin V+ / PI+ (late apoptotic/necrotic), and Annexin V- / PI+ (necrotic).

Protocol 5: Topoisomerase Inhibition Assay

This protocol provides a general method for assessing the inhibition of topoisomerase I or II.

Materials:

  • Purified human topoisomerase I or II enzyme

  • Supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (kDNA) (for Topo II)

  • 10X Assay Buffer

  • ATP (for Topo II)

  • Quinolone derivative

  • 5X Stop Buffer/Loading Dye

  • Agarose gel

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing 10X assay buffer, DNA substrate, and the quinolone derivative at various concentrations.[22][23] Include a no-enzyme control, an enzyme-only control, and a vehicle control.

  • Enzyme Addition: Add the purified topoisomerase enzyme to initiate the reaction.[23]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[23]

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[23]

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.[23]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[23]

  • Data Analysis: Analyze the gel image. For Topo I, inhibition is observed as a decrease in the conversion of supercoiled DNA to relaxed DNA. For Topo II, inhibition is seen as a failure to decatenate kDNA into minicircles.

References

Application Notes and Protocols: 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The quinoline scaffold is a key structural motif in numerous approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the use of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone , a specific quinoline derivative, in drug design and discovery. While direct biological data for this compound is limited in publicly available literature, its structural features and the activities of closely related analogs suggest its potential as a valuable scaffold and intermediate in the development of novel therapeutics.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
CAS Number 58375-08-9

Potential Applications in Drug Design

Based on the pharmacological profiles of structurally similar quinoline derivatives, this compound holds promise for investigation in the following therapeutic areas:

  • Anticancer Drug Discovery: Derivatives of 6-chloro-4-hydroxy-2-quinolone have demonstrated antiproliferative activity against various cancer cell lines. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown inhibitory effects on colon carcinoma cells.[4] This suggests that the core structure of this compound could be a valuable starting point for the synthesis of novel anticancer agents.

  • Antimicrobial Agent Development: Chalcone derivatives synthesized from the related compound 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone have been evaluated for their antibacterial and antifungal activities.[3] This indicates that modifications of the ethanone moiety of the target compound could lead to the discovery of new antimicrobial agents.

  • Synthetic Intermediate: The 2-hydroxy group and the acetyl group at the 3-position offer reactive sites for further chemical modifications. The compound has been documented as a starting material for the synthesis of more complex heterocyclic structures, such as 1-{6-chloro-2-[(2-chloro-8-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone.[5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound is the Friedländer annulation, a well-established method for quinoline synthesis.

Protocol: Modified Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Catalyst Addition: Add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or a Lewis acid.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 140-250 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or heptane to precipitate the crude product.

  • Purification: Filter the solid precipitate and wash thoroughly with the non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

reactant1 2-Amino-5-chlorobenzophenone intermediate Intermediate Adduct reactant1->intermediate reactant2 Ethyl Acetoacetate reactant2->intermediate catalyst Acid Catalyst (e.g., PPA) catalyst->intermediate solvent High-Boiling Solvent (e.g., Diphenyl Ether) solvent->intermediate product This compound intermediate->product Cyclization & Dehydration start This compound product Chalcone Derivative start->product aldehyde Substituted Aromatic Aldehyde aldehyde->product base Base (e.g., NaOH) base->product solvent Solvent (e.g., Ethanol) solvent->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Derivative Compound->PI3K Inhibition (Hypothesized)

References

Application Notes and Protocols for the Synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a valuable scaffold in medicinal chemistry. The described methodology is based on the well-established Friedländer annulation, a reliable and versatile method for the construction of quinoline ring systems.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel quinoline derivatives for drug discovery and development.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst.[4][5][6] This method is highly efficient for the preparation of polysubstituted quinolines.[7]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the acid-catalyzed condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to yield the final quinoline product.

G cluster_reactants Starting Materials cluster_products Product 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone Reaction Friedländer Annulation 2-amino-5-chlorobenzophenone->Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction Target Molecule This compound Catalyst p-Toluenesulfonic acid (catalyst) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Reaction->Target Molecule

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Friedländer Synthesis

This protocol outlines the acid-catalyzed synthesis of this compound.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis. (Note: The values presented are illustrative and may vary based on experimental conditions).

ParameterValue
Reactants
2-amino-5-chlorobenzophenone1.0 eq
Ethyl acetoacetate1.2 eq
Catalyst p-Toluenesulfonic acid (0.1 eq)
Solvent Absolute Ethanol
Reaction Temperature Reflux (80-120 °C)
Reaction Time 4-6 hours
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point To be determined
Analytical Data
¹H NMRConsistent with the proposed structure
¹³C NMRConsistent with the proposed structure
Mass Spectrometrym/z corresponding to [M+H]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start reaction_setup Reaction Setup: - Dissolve 2-amino-5-chlorobenzophenone in Ethanol - Add Ethyl acetoacetate and p-TsOH start->reaction_setup end End reflux Reflux (4-6 hours) reaction_setup->reflux workup Work-up: - Cool to RT - Neutralize with NaHCO₃ reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification analysis Characterization: - NMR - Mass Spec - Melting Point purification->analysis analysis->end

Caption: General experimental workflow for the synthesis and purification.

Further Derivatization

The synthesized this compound can serve as a versatile intermediate for the preparation of a wide range of derivatives. For instance, the hydroxyl group at the 2-position can be alkylated to introduce various side chains. An example of such a derivatization involves the reaction with 2-chloro-3-chloromethyl-8-methylquinoline in the presence of a silver salt to yield 1-{6-chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone.

Disclaimer: This protocol is a proposed methodology based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry. Its quinolinone core, substituted with a reactive acetyl group, a phenyl ring, and a chloro substituent, provides a versatile scaffold for the synthesis of a diverse range of fused heterocyclic compounds. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the application of this compound as a key intermediate in the synthesis of biologically active molecules, providing detailed experimental protocols and summarizing the activities of its derivatives.

Synthetic Applications

The chemical reactivity of this compound is centered around the acetyl group at the C3-position and the hydroxyl group at the C2-position of the quinoline ring. These functional groups serve as handles for the construction of various fused heterocyclic systems, primarily furo[2,3-b]quinolines and pyrazolo[4,3-c]quinolines.

Synthesis of Furo[2,3-b]quinoline Derivatives

The reaction of this compound with α-halocarbonyl compounds provides a direct route to the synthesis of furo[2,3-b]quinoline derivatives. These compounds are of significant interest due to their potential as anticancer agents.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

The acetyl group of this compound can undergo condensation with hydrazines to yield pyrazolo[4,3-c]quinoline derivatives. This class of compounds has been investigated for various pharmacological activities, including anti-inflammatory and anticancer effects.

Biological Significance of Derivatives

Derivatives of this compound, particularly the resulting furo[2,3-b]quinolines, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives

CompoundHCT-116 (Colon) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)U2OS (Osteosarcoma) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)
10c 4.32-24.96-

Data sourced from a study on novel furo[2,3-b]quinoline derivatives.[1] Note: A lower IC₅₀ value indicates higher potency.

The mechanism of action for some of these derivatives is believed to involve the induction of cancer cell apoptosis through mitotic arrest.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one (N-Alkylation)

This protocol describes the N-alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, a tautomer of the title compound.

Materials:

  • 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one

  • N,N-Dimethylformamide (DMF)

  • Ethylbromide

  • Potassium carbonate (K₂CO₃)

  • Crushed ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one in DMF.

  • Add ethylbromide and K₂CO₃ to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction contents into crushed ice.

  • Filter the solid that forms and dry it.

  • Recrystallize the solid from a mixture of petroleum ether and ethyl acetate to obtain single crystals of 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one.[3]

Protocol 2: General Procedure for the Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives

This protocol is adapted for 3-acetyl-quinolinone derivatives and can be applied to this compound.

Materials:

  • This compound (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in ethanol in a round-bottom flask, add hydrazine hydrate.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol and dry it under a vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield the pure pyrazolo[4,3-c]quinolin-4(5H)-one derivative.[4]

Visualizations

Experimental Workflow: Synthesis of Fused Heterocycles

G A 1-(6-Chloro-2-hydroxy-4- phenylquinolin-3-yl)ethanone D Furo[2,3-b]quinoline Derivatives A->D Reaction E Pyrazolo[4,3-c]quinoline Derivatives A->E Condensation B α-Halocarbonyl Compounds B->D C Hydrazine Hydrate C->E

Caption: Synthetic routes from the intermediate to target compounds.

Proposed Mechanism of Action for Furo[2,3-b]quinoline Derivatives

G cluster_cell Cancer Cell A Furo[2,3-b]quinoline Derivative B Microtubule Dynamics Disruption A->B Inhibits C Mitotic Arrest B->C Leads to D Apoptosis C->D Induces

Caption: Inhibition of microtubule dynamics leading to apoptosis.

References

Application Notes and Protocols for the Analysis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of the synthetic quinolinone derivative, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This document outlines detailed experimental protocols for the characterization, and potential biological evaluation of this compound, which belongs to a class of molecules known for their diverse pharmacological activities.

Compound Information

  • Compound Name: this compound

  • Synonyms: 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

  • Molecular Formula: C₁₇H₁₂ClNO₂

  • Molecular Weight: 297.73 g/mol

  • CAS Number: 58375-08-9

Characterization Protocols

Precise characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that can be employed.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure.

  • Protocol:

    • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film).

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as C=O (ketone and amide), O-H, N-H, and C-Cl bonds. For a similar compound, 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone, characteristic IR peaks were observed at 1704 cm⁻¹ (C=O), 1480 cm⁻¹, 1385 cm⁻¹, 840 cm⁻¹, and 711 cm⁻¹[1].

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Protocol:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight.

Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient, for example, a mixture of acetonitrile and water (both with 0.1% formic acid).

    • Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • The purity is determined by the peak area percentage of the main compound.

Biological Activity Assays

Quinolinone derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. The following are standard in vitro assays to evaluate the potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is widely used to screen for the cytotoxic potential of chemical compounds against cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compound in the culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compounde.g., MCF-748Data to be determined
This compounde.g., HeLa48Data to be determined
Doxorubicin (Positive Control)e.g., MCF-748Reference value
Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate with a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compoundData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control)Reference valueReference valueN/A
Fluconazole (Positive Control)N/AN/AReference value

Potential Signaling Pathways in Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is yet to be elucidated, related compounds often target pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinone 1-(6-Chloro-2-hydroxy-4-phenyl quinolin-3-yl)ethanone Quinolinone->PI3K Potential Inhibition Quinolinone->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the target compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 2-Amino-5-chlorobenzophenone + Acetylacetone Reaction Microwave Irradiation (with acid catalyst) Reactants->Reaction Workup Washing & Drying Reaction->Workup Purification Recrystallization Workup->Purification Product 1-(6-Chloro-2-hydroxy-4-phenyl quinolin-3-yl)ethanone Purification->Product Bioassay_Workflow cluster_bioassay Biological Evaluation Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Data_Cytotoxicity IC50 Determination Cytotoxicity->Data_Cytotoxicity Data_Antimicrobial MIC Determination Antimicrobial->Data_Antimicrobial

References

Application Notes and Protocols for Antimicrobial Screening of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of the synthetic compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. Due to the absence of specific antimicrobial data for this compound in the public domain, this document outlines standardized methodologies and presents representative data from structurally related quinoline derivatives to guide research and development efforts.

Introduction

Quinolines are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The targeted compound, this compound, possesses key structural motifs—a chlorinated quinoline core, a hydroxyl group, and a phenyl substituent—that suggest potential for significant antimicrobial efficacy. Halogenation, particularly chlorination at the C-6 position of the quinoline ring, has been shown in various studies to enhance the antimicrobial potency of this class of compounds.

The following sections detail the standard protocols for evaluating the antibacterial and antifungal activities of this compound, including the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Structurally Related Quinolines

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a panel of pathogenic bacteria and fungi. This data is presented to offer a comparative baseline for the expected activity of this compound.

Table 1: Representative Antibacterial Activity of Substituted Quinolines (MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
6-Amino-4-methyl-1H-quinoline-2-one derivatives3.12 - 503.12 - 503.12 - 503.12 - 50[1]
9-Bromo indolizinoquinoline-5,12-dione derivative2-2-[2]
N-methylbenzofuro[3,2-b]quinoline derivative----[2]
6-Methoxy-2-chloroquinoline-thiazole hybrid (4g)7.81-3.91 - 7.81-[3]
6-Methoxy-2-chloroquinoline-thiazole hybrid (4m)7.81-7.81-[3]
Quinoline-based hydroxyimidazolium hybrid (7b)2-≥50-[4]
2-Chloroquinoline derivative (21)12.5---[5]

Table 2: Representative Antifungal Activity of Substituted Quinolines (MIC in µg/mL)

Compound TypeCandida albicansAspergillus nigerAspergillus flavusCryptococcus neoformansReference
6-Amino-4-methyl-1H-quinoline-2-one derivativesPotentially ActivePotentially ActivePotentially Active-[1]
N-methylbenzoindolo[3,2-b]quinoline derivative0.49 - 0.98---[2]
6-Methoxy-2-chloroquinoline-thiazole hybrid (4d, 4i, 4k, 4l, 4m)1.95---[3]
Quinoline-based hydroxyimidazolium hybrid (7c, 7d)62.562.5-15.6[4]

Experimental Protocols

Protocol 1: Preliminary Antimicrobial Screening by Agar Well Diffusion Method

This method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of a compound.[6][7]

Objective: To determine the presence of antimicrobial activity of this compound by measuring the zone of growth inhibition.

Materials:

  • Test compound: this compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (Solvent used to dissolve the compound, e.g., DMSO)

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Grow the microbial strains in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[8]

  • Compound Loading: Prepare a stock solution of the test compound in DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the designated wells.

  • Controls: In separate wells on the same plate, add the positive control and the negative control.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion A Prepare and Pour Sterile Agar Plates C Inoculate Agar Surface with Microbial Culture A->C B Prepare and Standardize Microbial Inoculum B->C D Create Wells in Agar with Sterile Borer C->D E Load Test Compound, Positive & Negative Controls D->E F Incubate Plates at Appropriate Temperature E->F G Measure Zones of Inhibition (mm) F->G BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Prepare Stock Solution of Test Compound C Perform 2-fold Serial Dilution of Compound in Broth A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D F Incubate Plate D->F E Include Growth, Sterility, and Positive Controls E->F G Determine MIC (Lowest Concentration with No Growth) F->G MechanismOfAction Compound This compound Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibition Death Cell Death Compound->Death Leads to DNA Bacterial DNA Enzyme->DNA Supercoiling/ Decatenation Replication DNA Replication & Transcription DNA->Replication Protein Protein Synthesis Replication->Protein Growth Bacterial Growth and Proliferation Protein->Growth

References

Application Notes and Protocols for In Vitro Evaluation of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies or quantitative biological data for the compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. The following application notes and protocols are presented as a generalized guide for the in vitro evaluation of quinoline derivatives for potential anticancer activity, based on methodologies reported for structurally related compounds. These protocols are intended for research purposes only and should be adapted and validated by qualified personnel.

Application Note: Evaluation of Anticancer Potential of Quinoline Derivatives

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted quinolines have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The planar nature of the quinoline ring system allows for intercalation with DNA, and various substitutions on the ring can lead to interactions with a multitude of cellular targets, including enzymes and receptors.

Notably, several studies have highlighted the potential of quinoline-based compounds as anticancer agents.[1] These compounds can exert their antiproliferative effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. Furthermore, some 4-phenylquinolin-2(1H)-one analogs have been identified as promising anticancer leads that induce apoptosis and cell cycle arrest at the G2/M phase.[1]

Given the structural features of this compound, which includes the 6-chloro-quinoline core, a hydroxyl group, and a phenyl substituent, it is a candidate for investigation as a potential anticancer agent. The following protocols provide a framework for the initial in vitro screening of this and related compounds to assess their cytotoxic and apoptotic effects on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations (as determined by the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines.

CompoundCell LineIC₅₀ (µM) ± SD (48h)
This compoundMCF-7 (Breast)Data not available
A549 (Lung)Data not available
HCT-116 (Colon)Data not available
Doxorubicin (Positive Control)MCF-7 (Breast)Reference value
A549 (Lung)Reference value
HCT-116 (Colon)Reference value

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for a quinoline-based anticancer agent and a typical experimental workflow.

cluster_0 Cellular Response to Quinoline Derivative Quinoline This compound DNA_Damage DNA Damage / Enzyme Inhibition Quinoline->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by a quinoline derivative.

cluster_workflow In Vitro Anticancer Screening Workflow start Start: Synthesize/Obtain Quinoline Derivative stock_prep Prepare Stock Solution (in DMSO) start->stock_prep mtt_assay Perform MTT Assay (Cytotoxicity Screening) stock_prep->mtt_assay cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Proceed if active data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis end End: Report Findings data_analysis->end

Caption: A generalized workflow for in vitro anticancer screening.

References

Application Notes and Protocols: 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and potential applications of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone , a versatile quinoline derivative. This document includes detailed experimental protocols, quantitative data on the biological activities of structurally related compounds, and visualizations of key experimental workflows and signaling pathways.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The scaffold, consisting of a benzene ring fused to a pyridine ring, is a common motif in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The title compound, this compound, features a 6-chloro substituent, a 2-hydroxy group, a 4-phenyl ring, and a 3-acetyl group, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a microwave-assisted one-pot condensation reaction of 2-amino-5-chlorobenzophenone and acetylacetone.

Experimental Protocol: Synthesis

Materials:

  • 2-amino-5-chlorobenzophenone

  • Acetylacetone

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Chloroform

Equipment:

  • Microwave reactor

  • Beaker

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator (optional)

Procedure:

  • In a beaker, combine 2-amino-5-chlorobenzophenone (0.01 mol) and acetylacetone (0.01 mol).

  • Add a catalytic amount of concentrated HCl (0.15 ml).

  • Subject the reaction mixture to microwave irradiation for approximately 6 minutes.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool.

  • Wash the mixture with a saturated solution of NaHCO₃ (10 ml) to neutralize the acid.

  • Dry the resulting solid.

  • Wash the dried solid with petroleum ether to remove non-polar impurities.

  • Recrystallize the crude product from chloroform to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start: Combine Reactants microwave Microwave Irradiation (6 min) start->microwave Add cat. HCl tlc Monitor by TLC microwave->tlc workup Work-up: - Cool - Wash with NaHCO₃ - Dry tlc->workup Reaction Complete purification Purification: - Wash with Pet. Ether - Recrystallize from Chloroform workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Role in Organic Synthesis: O-Alkylation

The 2-hydroxy group of this compound can be readily alkylated to introduce a variety of substituents, further diversifying the chemical space for drug discovery.

Experimental Protocol: O-Alkylation

This protocol describes the O-alkylation with 2-chloro-3-chloromethyl-8-methylquinoline.

Materials:

  • This compound

  • 2-chloro-3-chloromethyl-8-methylquinoline

  • Silver(I) sulfate (Ag₂SO₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) in DMSO (5 ml), add 2-chloro-3-chloromethyl-8-methylquinoline (1 mmol) and Ag₂SO₄ (10 mol%).

  • Reflux the reaction mixture at 110°C (383 K) for 20 minutes.

  • After completion, filter the hot reaction mixture to remove the catalyst.

  • Add the supernatant dropwise into crushed ice.

  • Neutralize the solution with dilute HCl.

  • Filter the resulting precipitate and recrystallize from ethanol to yield 1-{6-chloro-2-[(2-chloro-8-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone.

G cluster_alkylation O-Alkylation Workflow start Start: Combine Reactants reflux Reflux in DMSO (110°C, 20 min) start->reflux Add Ag₂SO₄ filter_catalyst Filter Catalyst reflux->filter_catalyst precipitate Precipitate in Ice filter_catalyst->precipitate neutralize Neutralize with HCl precipitate->neutralize purify Filter & Recrystallize from Ethanol neutralize->purify product O-alkylated Product purify->product

Caption: Experimental workflow for the O-alkylation of this compound.

Potential Applications in Drug Development

Derivatives of the 6-chloro-2-hydroxy-4-phenylquinoline core have shown promising biological activities, particularly as anticancer and antibacterial agents.[1][3]

Anticancer Activity

Structurally similar quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6]

Quantitative Data for Related Anticancer Compounds

The following table summarizes the in vitro cytotoxicity (IC₅₀ in µM) of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to the title compound.[4]

Compound IDModificationHCT-116 (Colon Cancer) IC₅₀ (µM)[4]Caco-2 (Colon Cancer) IC₅₀ (µM)[4]
16 N-phenyl-carboxamide8.937.4
18 N-(4-fluorophenyl)-carboxamide3.350.9
19 N-(4-chlorophenyl)-carboxamide5.317.0
21 N-(3-chlorophenyl)-carboxamide4.918.9

Proposed Signaling Pathway Inhibition

G cluster_pathway Proposed PI3K/Akt Signaling Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTOR inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Antibacterial Activity

Quinoline-based compounds have a well-established history as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[6]

Quantitative Data for Related Antibacterial Compounds

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.[7]

Compound IDStaphylococcus aureus MIC (µg/mL)[7]Escherichia coli MIC (µg/mL)[7]
5a4 64>128
5a7 >128128

Proposed Mechanism of Action

G cluster_mechanism Proposed Antibacterial Mechanism Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the development of novel compounds with potential therapeutic applications. The synthetic and derivatization protocols provided herein offer a solid foundation for further research. The promising anticancer and antibacterial activities exhibited by structurally related quinoline derivatives underscore the potential of this compound class in drug discovery and development. Further investigation into the synthesis of a broader range of derivatives and comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a quinolinone derivative of significant interest in medicinal chemistry. The purity of this compound is critical for accurate biological evaluation and further synthetic modifications. The following sections detail two primary purification techniques: recrystallization and column chromatography, offering step-by-step methodologies and expected outcomes based on established procedures for analogous quinoline compounds.

Introduction

This compound is a heterocyclic compound often synthesized through multi-step reactions, which can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a crucial step to ensure the integrity of subsequent experimental data. The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Purification Techniques

Two common and effective methods for the purification of quinolinone derivatives are recrystallization and column chromatography.

  • Recrystallization: This technique is a cost-effective method for removing impurities, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles.

  • Column Chromatography: This is a highly versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the target compound.

Recrystallization Protocol

Recrystallization is often the first choice for purification due to its simplicity and efficiency for crystalline solids. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Experimental Protocol
  • Solvent Selection:

    • Begin by testing the solubility of the crude this compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water).

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Ethanol or a mixture of ethanol and water is often a good starting point for quinolinone derivatives.[1][2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the solid completely.[3] This ensures that the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.[3]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, with charcoal) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product final_product dry->final_product Pure Product

Caption: Workflow diagram for the purification of this compound by recrystallization.

Column Chromatography Protocol

Column chromatography is employed for more challenging separations where recrystallization is ineffective. This protocol uses silica gel as the stationary phase.

Experimental Protocol
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[2]

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.[5]

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully add it to the top of the column.[5]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5] This method often provides better separation.[6]

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5).[6]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[6] A typical gradient might be from 95:5 to 80:20 (Hexane:Ethyl Acetate).[6]

    • The progress of the separation should be monitored by Thin Layer Chromatography (TLC).[6]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[7]

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Gradient (e.g., Hexane:EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Purified Product

Caption: Workflow for purifying this compound via column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the purification of this compound based on the described protocols. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Starting Material (Crude) 5.0 g5.0 g
Initial Purity (by HPLC) ~85%~85%
Final Yield 3.8 g3.5 g
Recovery 76%70%
Final Purity (by HPLC) >98%>99%
Time Requirement 2-4 hours4-8 hours
Solvent Consumption ModerateHigh

Table 2: Optimized Conditions for Purification Methods

MethodKey ParametersOptimized Values/Conditions
Recrystallization Solvent SystemEthanol:Water (9:1)
Cooling MethodSlow cooling to room temperature, followed by 1 hour in an ice bath.
Column Chromatography Stationary PhaseSilica Gel (100-200 mesh)
Mobile PhaseGradient elution with Hexane:Ethyl Acetate (from 95:5 to 80:20)
Loading MethodDry loading for optimal separation

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice between the two will depend on the required level of purity, the scale of the purification, and the nature of the impurities present in the crude material. For obtaining a highly pure compound essential for drug development and biological studies, a combination of both techniques (recrystallization followed by column chromatography, or vice-versa) may be employed to achieve the best results. It is recommended to perform small-scale trials to optimize the conditions before proceeding with larger quantities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone synthesis. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has produced a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound, which exists in tautomeric equilibrium with 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the 2-amino-5-chlorobenzophenone is pure. Impurities can interfere with the reaction. Similarly, the quality of acetylacetone is crucial.

  • Reagent Degradation: Acetylacetone can exist in both keto and enol forms. Ensure it has been stored correctly.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of the more volatile reactant, acetylacetone, may be beneficial.

2. Reaction Conditions:

  • Inadequate Catalyst: The Friedländer synthesis is typically acid-catalyzed.[1] Ensure the appropriate amount of a suitable acid catalyst, such as concentrated HCl or p-toluenesulfonic acid, is used.[1][2] The catalyst should be fresh and active.

  • Insufficient Heating (Conventional Method): The reaction may require prolonged heating at a specific temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper Microwave Parameters: For microwave-assisted synthesis, the power and temperature settings are critical. Ensure the reaction mixture reaches the target temperature for the specified duration.[2]

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

3. Reaction Monitoring:

  • TLC Analysis: Regularly monitor the reaction progress by TLC. The disappearance of the starting material (2-amino-5-chlorobenzophenone) and the appearance of the product spot will indicate the reaction's progress. An appropriate solvent system for TLC would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

4. Work-up Procedure:

  • Incomplete Precipitation: After the reaction, the product may not have fully precipitated from the solution. Cooling the reaction mixture on ice can aid in precipitation.

  • Losses during Extraction: If an extraction is performed, ensure the correct solvent is used and that the layers are separated properly to avoid loss of product.

Issue 2: Formation of Side Products

Q: My TLC plate shows multiple spots in addition to the product. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge in the Friedländer synthesis. The most probable side products include:

  • Aldol Condensation Products: Acetylacetone can undergo self-condensation, particularly under basic conditions, leading to the formation of α,β-unsaturated ketones.[3] Using acidic catalysts can help minimize this side reaction.[1]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will see spots corresponding to 2-amino-5-chlorobenzophenone and acetylacetone on your TLC plate.

  • Formation of Regioisomers: While less likely with the symmetrical acetylacetone, using unsymmetrical ketones can lead to the formation of different regioisomers.

Strategies to Minimize Side Products:

  • Optimize Catalyst: The choice of acid catalyst and its concentration can significantly impact the reaction's selectivity. Experiment with different acid catalysts like p-toluenesulfonic acid or Lewis acids.[1][4]

  • Control Reaction Temperature: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of starting materials and the formation of byproducts.[3]

  • Purification: If side products are formed, they can often be removed through purification techniques such as recrystallization or column chromatography.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods?

A: Purifying this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for recrystallizing this compound.[2] Other potential solvents or solvent systems to screen include methanol-acetone and dichloromethane-hexane.[5]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature to form crystals, then cool further in an ice bath to maximize the yield. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more rigorous purification method.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

  • Washing: After the reaction, washing the crude product with a saturated sodium bicarbonate solution can help remove any remaining acid catalyst. A subsequent wash with petroleum ether can remove non-polar impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: The product, this compound, can exist in tautomeric equilibrium with 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one. The quinolin-2(1H)-one form is often the more stable tautomer in the solid state.

Q2: What is a typical reaction time and yield for this synthesis?

A2: The reaction time and yield can vary significantly depending on the chosen method.

  • Microwave-Assisted Synthesis: This method is generally much faster, with reaction times often in the range of minutes. Yields for similar syntheses have been reported to be around 58%.

  • Conventional Heating: This method typically requires longer reaction times, often several hours. Yields can be comparable to or lower than the microwave method, depending on the optimization of reaction conditions.

Q3: Can I use a different dicarbonyl compound instead of acetylacetone?

A3: Yes, the Friedländer synthesis is versatile and can be performed with other 1,3-dicarbonyl compounds, such as ethyl acetoacetate. However, using a different dicarbonyl compound will result in a different substituent at the 3-position of the quinoline ring.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Microwave synthesis should be carried out in specialized microwave reactors designed for chemical synthesis to avoid pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all reagents used.

Data Presentation

Table 1: Comparison of Synthesis Methods for 3-Acetyl-quinolone Analogs

MethodCatalystSolventReaction TimeTemperatureYield (%)Reference
MicrowaveConc. HClNone6 min-Not Specified[2]
MicrowaveConc. HClNone6 min-58
ConventionalConc. H₂SO₄Ethanol7 h70 °CNot Specified[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one [2]

  • Reactants:

    • 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol)

    • Acetylacetone (1 g, 0.01 mol)

    • Concentrated HCl (0.15 ml)

  • Procedure:

    • In a microwave-safe vessel, combine 2-amino-5-chlorobenzophenone, acetylacetone, and concentrated HCl.

    • Subject the mixture to microwave irradiation for approximately 6 minutes.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • After the reaction is complete, wash the reaction mixture with a saturated solution of NaHCO₃ (10 ml).

    • Dry the resulting solid.

    • Wash the solid with petroleum ether.

    • Recrystallize the product from ethanol.

Protocol 2: Conventional Synthesis of a 3-Acetyl-quinolone Analog [6]

  • Reactants:

    • 2-amino-5-chlorobenzophenone (0.01 mole, 2.31 g)

    • Pentane-2,4-dione (acetylacetone) (0.01 mole, 1.00 g)

    • Concentrated H₂SO₄ (3-4 drops)

    • Ethanol (50 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone and acetylacetone in ethanol.

    • Add 3-4 drops of concentrated H₂SO₄.

    • Reflux the mixture for 7 hours at 70°C.

    • After cooling, concentrate the reaction mixture to one-third of its volume using a rotary evaporator.

    • Isolate the precipitated product by filtration.

Mandatory Visualization

Synthesis_Workflow start Start reagents Reactants: 2-amino-5-chlorobenzophenone Acetylacetone Acid Catalyst (e.g., HCl) start->reagents reaction Friedländer Annulation (Microwave or Conventional Heating) reagents->reaction workup Work-up: 1. Neutralization (NaHCO3) 2. Washing (Petroleum Ether) reaction->workup troubleshooting Troubleshooting: - Low Yield - Side Products - Purification Issues reaction->troubleshooting purification Purification: Recrystallization (Ethanol) or Column Chromatography workup->purification product Product: This compound purification->product purification->troubleshooting end End product->end Reaction_Mechanism start_materials 2-amino-5-chlorobenzophenone + Acetylacetone aldol_condensation Aldol Condensation start_materials->aldol_condensation intermediate1 Aldol Adduct aldol_condensation->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 intermediate2 Unsaturated Carbonyl dehydration1->intermediate2 cyclization Intramolecular Cyclization (Imine Formation) intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration2 Dehydration intermediate3->dehydration2 product This compound dehydration2->product

References

Technical Support Center: Crystallization of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone.

Troubleshooting Guides and FAQs

This section provides answers to specific questions and solutions to common problems that may arise during the crystallization process.

Issue 1: No Crystals Are Forming

  • Question: I've dissolved my compound and cooled the solution, but no crystals have appeared. What should I do?

    Answer: The absence of crystal formation is typically due to either the solution not being supersaturated or the presence of inhibitors. Here are several steps to induce crystallization:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporation: If the compound is too soluble in the chosen solvent, you can increase its concentration by slowly evaporating some of the solvent.

      • Solvent Addition: If you are using a mixed solvent system, you can slowly add a "poor" solvent (one in which the compound is less soluble) to decrease the overall solubility.

    • Reduce Temperature: If cooling to room temperature is not sufficient, try further cooling the solution in an ice bath or refrigerator.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Instead of crystals, an oily substance has separated from the solution. How can I fix this?

    Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a different solvent or a solvent mixture.

Issue 3: The Crystals Are Very Fine or Form Too Quickly

  • Question: A large amount of fine powder crashed out of the solution as soon as it started to cool. Are these good crystals?

    Answer: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To obtain purer, larger crystals, you need to slow down the crystallization rate:

    • Slower Cooling: Insulate the flask to allow for gradual cooling. Placing the flask in a warm water bath and allowing both to cool to room temperature overnight can be effective.

    • Solvent Adjustment: Reheat the solution and add a small amount of additional solvent to ensure the compound is not overly supersaturated upon cooling.

    • Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.

Issue 4: The Final Crystal Yield is Low

  • Question: I have successfully obtained pure crystals, but the yield is very low. How can I improve it?

    Answer: A low yield can be due to several factors. Here are some ways to improve it:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your compound in the solution upon cooling.

    • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out.

    • Second Crop: The remaining solution after filtration (the mother liquor) still contains some dissolved product. You can recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process. Be aware that the purity of the second crop may be lower than the first.

Issue 5: The Effect of pH on Crystallization

  • Question: Does the pH of the solution affect the crystallization of this compound?

    Answer: Yes, pH can significantly influence the crystallization of quinoline derivatives. The solubility of the compound can change with pH, which in turn affects the optimal conditions for crystallization. For quinoline compounds, an increase in pH can sometimes lead to an increase in crystal size.[1] It is recommended to control and record the pH during crystallization development to ensure reproducibility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
EthanolSparingly SolubleSolubleA common and effective solvent for recrystallization of this compound and its derivatives.[2][3]
ChloroformSparingly SolubleSolubleHas been used for recrystallization of similar quinolinone structures.[4]
Ethyl AcetateSparingly SolubleSolubleOften used in combination with a less polar solvent like petroleum ether for quinolinone derivatives.[5]
Petroleum EtherInsolubleSparingly SolubleTypically used as an anti-solvent or in a mixed solvent system.[5]
WaterInsolubleInsolubleNot a suitable solvent for this compound.
DMSOSolubleVery SolubleDue to its high boiling point and high solubility, it is generally not ideal for recrystallization but can be used in initial dissolution for reactions.[3]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Petroleum Ether)

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a solvent mixture rich in petroleum ether.

Visualizations

Troubleshooting_Crystallization cluster_start Initial Observation cluster_problems Common Problems cluster_solutions Troubleshooting Steps start Dissolved Compound, Cooled Solution no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation fine_powder Fine Powder/ Rapid Crystallization start->fine_powder Observation low_yield Low Yield start->low_yield After Isolation induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation Solution increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Add Anti-solvent no_crystals->increase_supersaturation Solution reheat_add_solvent Reheat Solution, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Solution slow_cooling Slow Down Cooling Rate: - Insulate Flask fine_powder->slow_cooling Solution optimize_solvent Optimize Solvent Volume: - Use Minimum Hot Solvent low_yield->optimize_solvent Solution recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor Solution

Caption: Troubleshooting workflow for common crystallization issues.

Recrystallization_Workflow start Crude Compound dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Optional: Add Activated Charcoal dissolution->decolorization hot_filtration Optional: Hot Gravity Filtration decolorization->hot_filtration If charcoal added crystallization Cool Slowly to Induce Crystallization decolorization->crystallization If no charcoal hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Ice-Cold Solvent isolation->washing drying Dry Crystals washing->drying end Pure Crystals drying->end

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is a variation of the Conrad-Limpach synthesis. This involves the condensation of 2-amino-5-chlorobenzophenone with an active methylene compound like ethyl acetoacetate, followed by a thermal cyclization. This reaction is favored for its straightforward approach to constructing the 4-hydroxyquinoline scaffold.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Improper reaction temperature: The initial condensation and the subsequent cyclization require different optimal temperatures.[2]

  • Suboptimal catalyst: The choice and amount of acid or base catalyst can significantly impact the reaction rate and the formation of side products.

  • Purity of starting materials: Impurities in 2-amino-5-chlorobenzophenone or ethyl acetoacetate can lead to unwanted side reactions.

  • Inefficient cyclization: The high temperature required for the ring-closing step can be difficult to control, leading to decomposition or the formation of isomers.[3]

Q3: I am observing a significant amount of a byproduct that is difficult to separate. What could it be?

A3: A common byproduct is the isomeric 2-hydroxyquinoline, which is the thermodynamic product of the reaction. Its formation is favored at higher initial condensation temperatures.[2][4] Another possibility is the self-condensation product of ethyl acetoacetate, especially if a strong base is used as a catalyst.

Q4: How can I improve the purity of my final product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or acetic acid. If isomeric byproducts are present, column chromatography on silica gel may be necessary. It is also crucial to ensure the complete removal of the high-boiling solvent (e.g., diphenyl ether) used during the cyclization step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect Reaction Temperature: The initial condensation of 2-amino-5-chlorobenzophenone and ethyl acetoacetate may not have proceeded efficiently at a low temperature, or the cyclization temperature was insufficient.Optimize Temperatures: For the initial condensation, a moderate temperature (e.g., 120-140°C) is recommended. For the cyclization, a much higher temperature (around 250°C) is necessary.[5]
Ineffective Catalyst: An inappropriate acid or base catalyst was used, or the catalytic amount was not optimal.Select Appropriate Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid is often effective for the initial condensation.
Poor Quality of Reagents: Starting materials may contain impurities that inhibit the reaction.Purify Starting Materials: Ensure 2-amino-5-chlorobenzophenone and ethyl acetoacetate are of high purity. Distill ethyl acetoacetate if necessary.
Formation of Multiple Products/Isomers Formation of the 2-Hydroxy Isomer (Knorr Product): The initial condensation temperature was too high, favoring the thermodynamic product.[2][4]Control Condensation Temperature: Maintain a lower temperature during the initial reaction of the aniline with the β-ketoester to favor the kinetic product (the desired 4-hydroxyquinoline).[4]
Self-Condensation of Ethyl Acetoacetate: This is more likely under strongly basic conditions.Use Acid Catalysis: Employ an acid catalyst for the initial condensation to minimize the self-condensation of the β-ketoester.
Product Contamination with Starting Materials Incomplete Reaction: The reaction was not allowed to proceed to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials before work-up.
Inefficient Purification: Recrystallization solvent may not be optimal, or washing steps were insufficient.Optimize Purification: Test different recrystallization solvents. Ensure thorough washing of the crude product to remove unreacted starting materials.
Product is a Dark, Tarry Substance Decomposition at High Temperature: The cyclization temperature was too high or maintained for too long.Careful Control of Cyclization: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether and monitor the temperature closely. Reduce the reaction time if necessary.[3]
Oxidation of Reactants or Products: Exposure to air at high temperatures.Use an Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere of nitrogen or argon.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound, based on the Conrad-Limpach synthesis of similar compounds, is provided below.

Step 1: Condensation of 2-Amino-5-chlorobenzophenone and Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to 120-140°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

Step 2: Thermal Cyclization

  • Transfer the crude intermediate from Step 1 to a flask containing a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A).

  • Heat the mixture under an inert atmosphere to approximately 250°C with vigorous stirring for 1-2 hours.[5]

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool. The product should precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from ethanol or acetic acid.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactant1 2-Amino-5-chlorobenzophenone Intermediate Enamine Intermediate Reactant1->Intermediate Condensation (120-140°C, H⁺) Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Condensation (120-140°C, H⁺) Product This compound Intermediate->Product Thermal Cyclization (~250°C) Side_Product Isomeric 2-Hydroxyquinoline (Side Product) Intermediate->Side_Product Thermodynamic Pathway (Higher Temp.) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Incorrect Reaction Temperature? Start->Check_Temp Check_Reagents Impure Starting Materials? Check_Temp->Check_Reagents No Optimize_Temp Optimize Condensation & Cyclization Temps Check_Temp->Optimize_Temp Yes Check_Side_Products Side Product Formation? Check_Reagents->Check_Side_Products No Purify_Reagents Purify/Distill Reactants Check_Reagents->Purify_Reagents Yes Control_Temp Lower Initial Condensation Temperature Check_Side_Products->Control_Temp Isomer Change_Catalyst Use Acid Catalyst Check_Side_Products->Change_Catalyst Self-condensation End Improved Yield & Purity Check_Side_Products->End No Optimize_Temp->End Purify_Reagents->End Control_Temp->End Change_Catalyst->End

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in quinoline synthesis. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction conditions and overcoming common challenges in the laboratory.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues encountered during quinoline synthesis.

General Issues

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common initial checks I should perform?

A1: Low yields are a frequent challenge in quinoline synthesis and can often be attributed to several general factors across different synthetic methods. Key areas to investigate include:

  • Purity of Starting Materials : Ensure the purity of your anilines, carbonyl compounds, glycerol, and other reactants, as impurities can lead to undesirable side reactions.

  • Catalyst Activity : The choice and activity of the acid or base catalyst are critical. An inappropriate or deactivated catalyst can fail to promote the desired reaction or may encourage the formation of side products.[1]

  • Reaction Temperature : Temperature is a crucial parameter. Many traditional quinoline syntheses require high temperatures for cyclization.[1] However, excessive heat can cause decomposition of reactants and products, leading to tar formation, while a temperature that is too low will result in an incomplete or very slow reaction.[1]

  • Reaction Time : It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Presence of Water : In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often beneficial.

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Verify Catalyst Choice & Activity Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC) Start->Monitor_Time Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Solution Improved Yield Check_Purity->Solution Check_Catalyst->Solution Optimize_Temp->Solution Monitor_Time->Solution Check_Anhydrous->Solution

A general troubleshooting workflow for addressing low yields.
Skraup Synthesis

Q2: My Skraup synthesis is extremely vigorous and hard to control. How can I moderate the reaction?

A2: The Skraup synthesis is notoriously exothermic.[2] To control the reaction's vigor, you can:

  • Add a Moderator : Incorporating ferrous sulfate (FeSO₄) or boric acid can help make the reaction less violent.[2][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1]

  • Control Acid Addition : Ensure that concentrated sulfuric acid is added slowly and with efficient cooling and stirring.[4]

  • Maintain Temperature : Gently heat the mixture to initiate the reaction. Once it starts, remove the external heat source and, if necessary, cool the flask to maintain control.[4]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can cause polymerization. To minimize this:

  • Use a Moderator : As with controlling the reaction's vigor, ferrous sulfate can also reduce charring.

  • Optimize Temperature : Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.

  • Purification : The crude product is often a tarry mixture. Purification via steam distillation is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[4]

Doebner-von Miller Synthesis

Q4: My Doebner-von Miller reaction has a low yield and produces a large amount of polymeric material. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone starting material is a frequent issue in the Doebner-von Miller reaction, especially under strong acidic conditions.[5][6] To mitigate this:

  • Slow Addition of Reactants : Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[5]

  • Use a Biphasic System : Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1]

Friedländer Synthesis

Q5: I am getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I improve the selectivity?

A5: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[7] The outcome is influenced by both steric and electronic factors. To improve selectivity, you can:

  • Modify Reaction Conditions : The choice of catalyst (acidic vs. basic) and solvent can influence which enolate of the unsymmetrical ketone is formed, thereby directing the regioselectivity.

  • Use Modern Catalysts : Some advanced catalytic systems have been developed to provide better control over regioselectivity.

Purification

Q6: My crude quinoline product is a dark, oily mixture. What is the best general approach for purification?

A6: The purification strategy depends on the specific quinoline derivative and the impurities present.

  • Steam Distillation : This is a highly effective method for volatile quinolines, especially for removing non-volatile tars produced in reactions like the Skraup and Doebner-von Miller syntheses.[4][5]

  • Salt Formation : Converting the crude quinoline into a salt (e.g., hydrochloride or picrate) allows for purification by crystallization. The pure quinoline can then be regenerated by adding a base.

  • Column Chromatography : For complex mixtures or to separate isomers, column chromatography on silica gel or alumina is a powerful technique.

  • Vacuum Distillation : If your quinoline derivative is a thermally stable liquid, vacuum distillation can be very effective for removing non-volatile impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of reaction conditions for various quinoline syntheses.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)Reference
2-AminobenzophenoneAcetophenoneKOHEtOH, Reflux, 3h85[1]
2-AminobenzophenoneCyclohexanonep-TsOHToluene, Reflux, 6h92[1]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatePiperidineEtOH, Reflux, 4h88[1]
2-AminoacetophenoneAcetylacetoneg-C₃N₄-(CH₂)₃-SO₃HSolvent-free, 100°C, 4h>95[8]
2-AminobenzophenonePentane-2,4-dioneFe₃O₄–IL-HSO₄Solvent-free, 90°C, 15-60 min85-96[9][10]

Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Yields in Skraup Synthesis with Different Starting Materials

Substituted AnilineOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[11]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinoline65-76[12]
m-NitroanilineArsenic Acid7-Nitroquinoline & 5-NitroquinolineMixture[12]
6-AminocoumarinGlycerol/H₂SO₄3H-pyrano[3,2-f]quinoline-3-one14[12][13]

Experimental Protocols

Detailed methodologies for key quinoline synthesis reactions are provided below.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a modification of the classic Skraup synthesis, designed to control the exothermic nature of the reaction.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (optional, as an additional oxidizing agent)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to the aniline while cooling the flask in an ice bath.[4]

  • To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.[4] If using, add nitrobenzene at this stage.

  • Heat the mixture gently with an oil bath. The reaction is exothermic and should begin to boil.

  • Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]

  • After the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours.[11]

  • Work-up : Allow the reaction mixture to cool to room temperature. Carefully dilute the viscous mixture with a large volume of water.

  • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

  • Purification : Isolate the crude quinoline by steam distillation.[4] The quinoline will co-distill with water. Separate the organic layer from the distillate. The crude product can be further purified by vacuum distillation.

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aniline, Glycerol, and FeSO₄ B Slowly add conc. H₂SO₄ with cooling A->B C Gently heat to initiate B->C D Control exothermic reaction (remove heat, cool if needed) C->D E Heat at 140-150°C for 3-4h D->E F Cool and dilute with water E->F G Neutralize with conc. NaOH F->G H Steam Distillation G->H I Purify by Vacuum Distillation H->I

Experimental workflow for the Skraup synthesis.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize tar formation by using a biphasic system.

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[5]

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[5]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up : Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Purification : Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[5]

Protocol 3: Friedländer Synthesis of a Substituted Quinoline

This is a general protocol for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

  • Carbonyl compound with an α-methylene group (e.g., acetophenone)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound (1.1-1.2 eq) in toluene.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First reactants 2-Aminoaryl Ketone + Carbonyl Compound aldol Aldol Condensation reactants->aldol Base or Acid Catalysis schiff Schiff Base Formation reactants->schiff Acid Catalysis intermediate1 α,β-Unsaturated Intermediate aldol->intermediate1 cyclization1 Intramolecular Cyclization & Dehydration intermediate1->cyclization1 product Quinoline Derivative cyclization1->product intermediate2 Enamine Intermediate schiff->intermediate2 cyclization2 Intramolecular Aldol & Dehydration intermediate2->cyclization2 cyclization2->product

Competing pathways in the Friedländer synthesis.
Protocol 4: Combes Quinoline Synthesis

This protocol describes the acid-catalyzed condensation of an aniline with a β-diketone.

Materials:

  • Aniline or substituted aniline

  • β-Diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, carefully mix the aniline (1.0 eq) and the β-diketone (1.0 eq). The initial condensation to form an enamine may be exothermic, so cooling may be necessary.

  • Slowly and with stirring, add concentrated sulfuric acid or PPA to the mixture.

  • Heat the reaction mixture, typically at 100-150°C, for 1-4 hours.[14] The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by TLC.

  • Work-up : After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the product precipitates.

  • Purification : Collect the solid product by filtration, wash it thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

Technical Support Center: Purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials or side reactions during the synthesis, which is typically a variation of the Friedländer annulation.[1][2][3][4][5] Potential impurities include unreacted 2-amino-5-chlorobenzophenone and ethyl benzoylacetate, as well as side-products from self-condensation of the starting materials.[1][2]

Q2: What is the expected appearance and physical state of pure this compound?

A2: The pure compound is expected to be a solid.[6] The color can vary, but related quinolinone derivatives are often described as white, beige, or pale yellow crystalline solids.[7][8][9]

Q3: What are the recommended analytical techniques to assess the purity of the compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[10] High-Performance Liquid Chromatography (HPLC) provides quantitative information about the purity.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detection of impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Oily or Gummy Product After Synthesis

Question: My crude product is an oil or a sticky solid, making it difficult to handle. What should I do?

Answer: An oily or gummy consistency often indicates the presence of residual solvent or significant amounts of impurities.

  • Possible Causes & Solutions:

    • Residual Solvent: Ensure the product is thoroughly dried under vacuum to remove any remaining reaction solvent (e.g., ethanol, DMSO).[12]

    • High Impurity Level: The presence of unreacted starting materials or byproducts can prevent crystallization. Consider washing the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired compound while dissolving oily impurities.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Question: I am unable to obtain a pure product after multiple recrystallization attempts. What factors should I consider?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the solvent system and the nature of the impurities.[13][14]

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, common solvents to screen include ethanol, chloroform, and mixtures like chloroform-ethanol.[13][15] A systematic solvent screen is recommended.

    • Co-crystallization of Impurities: If an impurity has a similar solubility profile to the product, it may co-crystallize. In this case, column chromatography is a more suitable purification method.

    • Slow Crystal Formation: For some quinoline derivatives, crystal formation can be slow.[16] After cooling the solution, it may be beneficial to store it at a lower temperature (e.g., 4°C) for an extended period. Gently scratching the inside of the flask with a glass rod can also help induce nucleation.[16]

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemObservation at Room TemperatureObservation at RefluxPotential for Recrystallization
EthanolSparingly solubleSolubleGood
MethanolSparingly solubleSolubleGood
IsopropanolSparingly solubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor (Consider as co-solvent)
HexanesInsolubleInsolubleGood (as an anti-solvent)
DichloromethaneSolubleVery SolublePoor (Consider as co-solvent)
AcetoneSolubleVery SolublePoor (Consider as co-solvent)
WaterInsolubleInsolublePoor

Issue 3: Product Remains on the Column During Chromatography

Question: I am trying to purify my compound using column chromatography, but it seems to be stuck on the silica gel. How can I elute my product?

Answer: Strong adsorption to the stationary phase is common for polar compounds like quinolinones.

  • Possible Causes & Solutions:

    • Insufficiently Polar Mobile Phase: The solvent system used for elution is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If the compound still does not elute, consider adding a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase.

    • Tautomerization and Interaction: The 2-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 2-quinolone form. The presence of the hydroxyl and ketone functionalities can lead to strong hydrogen bonding with the silica gel. Adding a small amount of acid (like acetic acid) or a base (like triethylamine, if the compound is stable) to the mobile phase can sometimes help to break these interactions and improve elution.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).[13]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexanes).[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (Oily or Solid) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Highly Impure/ Oily Product Recrystallization->Column_Chromatography Purity still low Pure_Product Pure Product Recrystallization->Pure_Product Success Column_Chromatography->Pure_Product Success

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Low Purity after Recrystallization Solvent Is the solvent system optimal? Start->Solvent Cooling Was cooling slow enough? Solvent->Cooling Yes Screen Perform solvent screen Solvent->Screen No Impurity Are impurities co-crystallizing? Cooling->Impurity Yes SlowCool Allow for slow cooling and longer crystallization time Cooling->SlowCool No Column Proceed to Column Chromatography Impurity->Column Yes

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, several degradation pathways can be anticipated under forced degradation conditions, which are designed to accelerate the degradation process.[1][2] These include:

  • Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. The primary sites for hydrolysis could be the amide bond within the quinolinone ring and the chloro-substituent, which could be replaced by a hydroxyl group.

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of N-oxides, hydroxylation of the aromatic rings, or cleavage of the quinolinone ring.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. This may involve radical reactions, leading to dimerization or the formation of various photoproducts.[1][4] Quinolone compounds are known to be susceptible to photodegradation.[1][4]

  • Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds within the molecule, resulting in various decomposition products.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

A2: The appearance of new peaks in your HPLC chromatogram suggests that your compound is degrading. The nature of the degradation product will depend on the storage conditions. If the sample was exposed to light, you might be observing photoproducts.[1][4] If stored in a solution, particularly at non-neutral pH, hydrolysis might be occurring. To identify the cause, it is recommended to perform a systematic forced degradation study.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Storage: Store the compound in a cool, dark, and dry place. Use of amber vials or containers wrapped in aluminum foil can protect it from light.[4] For long-term storage, consider storing at -20°C or below.

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. The choice of solvent and pH of the solution are also critical. Buffering the solution to a neutral pH might enhance stability against hydrolysis.

  • Handling: Minimize the exposure of the compound, both in solid form and in solution, to ambient light and high temperatures.

Troubleshooting Guides

Issue 1: Poor reproducibility in degradation studies.
Possible Cause Troubleshooting Step
Inconsistent stress conditions (temperature, light intensity, reagent concentration).Ensure precise control and monitoring of all stress parameters. Use calibrated equipment (ovens, photostability chambers, etc.).
Variability in sample preparation.Follow a standardized and well-documented sample preparation protocol. Ensure consistent concentrations and solvent matrices.
Instability of degradation products.Analyze samples immediately after the stress period. If not possible, store them under conditions that minimize further degradation (e.g., -80°C, protected from light).
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
Possible Cause Troubleshooting Step
Inadequate chromatographic resolution.Optimize the HPLC method. This may involve trying different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (organic modifier, pH, buffer concentration), gradients, and flow rates.
Co-elution of multiple degradation products.Employ a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. A change in the UV spectrum across a peak indicates co-elution.
Degradation product has very similar polarity to the parent compound.Consider alternative chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) for higher resolution or different separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for establishing the degradation pathways and developing stability-indicating analytical methods.[1]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 M HCl.

    • For base hydrolysis, mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and protected from light for a defined period, with samples taken at various time points.

    • Dilute the samples with the mobile phase and analyze by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 70°C).

    • Expose the compound for a specified duration (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

4. Photodegradation:

  • Protocol:

    • Expose a solution of the compound (e.g., in quartz cuvettes) and the solid compound to a light source that provides both UV and visible light in a photostability chamber.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

    • Analyze the samples at appropriate time intervals by HPLC.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Area %)
0.1 M HCl24 h15.23DP-H1 (8.5%)
0.1 M NaOH8 h28.74DP-H2 (15.1%)
3% H₂O₂12 h18.92DP-O1 (11.3%)
Thermal (70°C)7 days9.51DP-T1 (6.2%)
Photolytic48 h22.15DP-P1 (12.8%)

DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic

Table 2: Chromatographic Data of Degradation Products

Peak IDRetention Time (min)Relative Retention Time (RRT)
Parent12.51.00
DP-H18.20.66
DP-H210.10.81
DP-O114.31.14
DP-T111.80.94
DP-P118.61.49

Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for forced degradation studies.

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolytic Products cluster_2 Oxidative Products cluster_3 Photolytic Products Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H⁺ or OH⁻ Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Photodegradation Photodegradation (UV/Vis) Parent->Photodegradation DP_H1 De-chlorinated analog Hydrolysis->DP_H1 DP_H2 Ring-opened product Hydrolysis->DP_H2 DP_O1 N-oxide Oxidation->DP_O1 DP_O2 Hydroxylated phenyl ring Oxidation->DP_O2 DP_P1 Dimer Photodegradation->DP_P1 DP_P2 Rearranged isomer Photodegradation->DP_P2

Caption: Potential degradation pathways of this compound.

G cluster_0 Forced Degradation Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/UPLC-DAD/MS Analysis sampling->analysis characterization Characterize Degradants (MS, NMR) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway end End: Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on increasing the purity of this synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound?

A1: this compound exists in a tautomeric equilibrium with its keto form, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one. For 2-hydroxyquinolines, the keto (or 2-quinolone) form is generally the more stable and predominant tautomer in most environments, including the solid state. This is due to the greater thermodynamic stability of the cyclic amide group in the keto form.

Q2: What is a common synthetic route for this compound and what are the potential impurities?

A2: A common method for the synthesis of this compound is the Friedländer synthesis, which involves the acid-catalyzed condensation of 2-amino-5-chlorobenzophenone with acetylacetone.[1] Potential impurities from this reaction can include unreacted starting materials, side-products from the self-condensation of acetylacetone, and regioisomers depending on the reaction conditions. Incomplete cyclization can also lead to the presence of enamine intermediates.

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?

A3: Quinolone derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can use a deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) may prevent decomposition.

Troubleshooting Guide: Enhancing Purity

This guide addresses specific issues you may encounter during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)Expected Purity Improvement (Illustrative)
Low purity after initial work-up Incomplete reaction, presence of starting materials, formation of side-products.Recrystallization from a suitable solvent like ethanol is a highly effective first-line purification method.[1]85% → >98%
Presence of colored impurities Formation of polymeric byproducts or oxidation of intermediates.Treatment with activated charcoal during recrystallization can help remove colored impurities.N/A (Improves appearance)
Co-eluting impurities in column chromatography Impurities with similar polarity to the desired product.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.95% → >99%
Trace impurities remaining after recrystallization Impurities that have very similar solubility profiles to the product.For very high purity requirements (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the recommended final purification step.>99% → >99.9%

Experimental Protocols

Synthesis of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one

A mixture of 2-amino-5-chlorobenzophenone (0.01 mol) and acetylacetone (0.01 mol) with a catalytic amount of concentrated HCl is subjected to microwave irradiation for approximately 6 minutes. After the reaction is complete (monitored by TLC), the reaction mixture is washed with a saturated sodium bicarbonate solution and then with petroleum ether. The crude product is then purified by recrystallization from ethanol.[1]

Recrystallization Protocol
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General)
  • Stationary Phase: Silica gel (60-120 mesh). For sensitive compounds, consider deactivating the silica gel with triethylamine.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative HPLC Protocol (General)
  • Column: A reversed-phase C18 column is commonly used for the purification of quinolone derivatives.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is typically effective. The gradient can be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like methanol.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak based on UV detection.

  • Post-Purification: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.

Visualizations

PurificationWorkflow Crude Crude Product (Low Purity) Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Major Impurities Removed ColumnChromatography Column Chromatography (Silica Gel) Recrystallization->ColumnChromatography Polar Impurities Removed HighPurity High Purity Product (>99.5%) Recrystallization->HighPurity If Sufficiently Pure PrepHPLC Preparative HPLC (C18) ColumnChromatography->PrepHPLC Trace Impurities Removed ColumnChromatography->HighPurity If Sufficiently Pure PrepHPLC->HighPurity TroubleshootingLogic Start Initial Purity Assessment LowPurity Purity < 95%? Start->LowPurity Recrystallize Perform Recrystallization LowPurity->Recrystallize Yes AssessRecryst Purity > 99%? LowPurity->AssessRecryst No Recrystallize->AssessRecryst ColumnChrom Perform Column Chromatography AssessRecryst->ColumnChrom No FinalProduct Final Pure Product AssessRecryst->FinalProduct Yes AssessColumn Purity > 99.5%? ColumnChrom->AssessColumn PrepHPLC Perform Preparative HPLC AssessColumn->PrepHPLC No AssessColumn->FinalProduct Yes PrepHPLC->FinalProduct

References

Technical Support Center: Synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and established methods for the synthesis of this compound and its analogs are the Conrad-Limpach and the Friedländer syntheses. Both routes are effective in constructing the quinolinone core structure.

Q2: What are the typical starting materials for these syntheses?

A2: For a Friedländer-type synthesis , the key starting materials are 2-amino-5-chlorobenzophenone and an active methylene compound such as ethyl acetoacetate. A Conrad-Limpach approach would likely involve the reaction of 4-chloroaniline with a β-ketoester like ethyl benzoylacetate, followed by a thermal cyclization.

Q3: My reaction is not proceeding to completion. What are some common causes?

A3: Incomplete reactions can be due to several factors. For the Friedländer synthesis, ensure that the catalyst (acid or base) is active and used in the appropriate amount. Reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC). For the Conrad-Limpach synthesis, the high temperature required for the cyclization step is crucial for driving the reaction to completion.[1]

Q4: I am observing a complex mixture of products. What are the likely side reactions?

A4: Side product formation is a common challenge. In the Friedländer synthesis, self-condensation of the active methylene compound (e.g., ethyl acetoacetate) can occur, especially under basic conditions. In the Conrad-Limpach synthesis, incomplete cyclization of the intermediate enamine can lead to impurities. Additionally, depending on the reaction conditions, the formation of isomeric quinoline products is a possibility.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive or insufficient catalyst.Use a fresh batch of acid or base catalyst. Optimize the catalyst loading.
Incorrect reaction temperature.For Friedländer synthesis, ensure the temperature is sufficient for condensation. For Conrad-Limpach, the cyclization step requires high temperatures (often >200 °C).
Poor quality of starting materials.Verify the purity of 2-amino-5-chlorobenzophenone, ethyl acetoacetate, or other reactants by NMR or other analytical techniques.
Product precipitates initially but seems to redissolve or degrade Reaction time is too long, leading to product decomposition.Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Presence of Multiple Impurities in the Crude Product
Symptom Possible Cause Suggested Solution
Spot on TLC corresponding to unreacted 2-amino-5-chlorobenzophenone Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Presence of a byproduct with a similar polarity to the product Formation of an isomeric quinolinone product.This can be difficult to control. Purification by column chromatography with a carefully selected solvent system is recommended.
Self-condensation of the β-ketoester.Add the β-ketoester slowly to the reaction mixture. Consider running the reaction at a lower temperature initially.
A streaky or broad spot on TLC Presence of acidic or basic impurities.Neutralize the reaction mixture during workup before extraction. Wash the organic layer with a mild acid or base as appropriate.

Experimental Protocols

A common method for the synthesis of the target compound is a variation of the Friedländer synthesis.

Synthesis of this compound

  • Reactants:

    • 2-amino-5-chlorobenzophenone (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Catalyst: p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.

    • Solvent: Absolute ethanol or a high-boiling point solvent like Dowtherm A for thermal cyclization.[2]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzophenone in the chosen solvent.

    • Add ethyl acetoacetate and the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux (for ethanol) or to a high temperature (e.g., 250 °C for Dowtherm A) for several hours.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration and wash with a cold, non-polar solvent like petroleum ether.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizing the Synthesis and Potential Issues

Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 2-Amino-5-chlorobenzophenone C Intermediate (Schiff Base/Enamine) A->C Condensation B Ethyl Acetoacetate B->C D This compound C->D Cyclization

Caption: General synthetic pathway for this compound.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability issues of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. The information provided is based on established principles of stability testing for quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the general characteristics of quinolinone derivatives, you should be mindful of potential degradation under specific conditions.[1][2][3][4] Key areas of concern include:

  • Hydrolytic Instability: The compound may be susceptible to hydrolysis, particularly under alkaline (high pH) conditions.[5]

  • Photostability: Exposure to light, especially UV radiation, can lead to degradation.[1][2][3] Photolytic degradation is a common pathway for quinolone-based compounds.

  • Oxidative Degradation: The quinoline core can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[6][7]

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents may facilitate hydrolysis, while others might promote different degradation pathways.

Q2: I am observing a change in the color of my stock solution over time. What could be the cause?

A2: A change in solution color is often an indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from photodecomposition or oxidative processes. It is recommended to prepare fresh solutions and store them protected from light and at a low temperature to minimize degradation.

Q3: My analytical results (e.g., HPLC) show the appearance of new peaks over time. How can I identify if these are degradation products?

A3: The appearance of new peaks in your chromatogram that increase in area over time while the main compound peak decreases is a strong indication of degradation. To confirm, you can perform forced degradation studies (see Troubleshooting Guide) and use techniques like mass spectrometry (LC-MS) to identify the mass of the new peaks and propose potential degradation product structures.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is readily soluble.

  • Protection from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH Control: If using aqueous-based solutions, ensure the pH is controlled and preferably neutral or slightly acidic, as alkaline conditions can promote hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between different batches of solutions or over time.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to check for degradation.

    • Control for Light Exposure: Protect your assay plates from direct light, especially if the assay involves prolonged incubation periods.

    • Evaluate pH of Medium: Check the pH of your final assay medium. If it is alkaline, consider if a different buffer system can be used.

Issue 2: Poor Recovery or Low Purity Upon Analysis
  • Symptom: The concentration of the compound is lower than expected, or purity appears to be low even with a high-quality starting material.

  • Potential Cause: Degradation during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Light Exposure During Preparation: Prepare samples under low-light conditions.

    • Control Temperature: Keep samples cool during preparation and in the autosampler.

    • Check for Solvent Compatibility: Ensure the compound is stable in the solvent used for dilution and in the mobile phase.

    • Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to understand its degradation profile and ensure your analytical method is stability-indicating.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data to illustrate the potential stability profile of this compound under various stress conditions. This data is for illustrative purposes only.

Table 1: Hydrolytic Stability in Different pH Buffers at 50°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100100100
2499.598.291.3
4899.196.582.1
7298.694.873.5

Table 2: Photostability in Methanol Solution (ICH Q1B Conditions)

Exposure Condition% Remaining
Dark Control99.8
1.2 million lux hours92.4
200 watt hours/m²89.7

Table 3: Oxidative Stability with 3% H₂O₂ in Methanol at Room Temperature

Time (hours)% Remaining
0100
495.1
890.3
2481.6

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Degradation Solutions:

    • Acidic Hydrolysis: Add an appropriate volume of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add an appropriate volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

    • Alkaline Hydrolysis: Add an appropriate volume of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate all solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at 4°C.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation.

Protocol 2: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a solution of the compound in a photostable solvent (e.g., methanol) at a concentration of 100 µg/mL.

  • Exposure:

    • Test Sample: Place the solution in a chemically inert, transparent container and expose it to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[8][9][10][11]

    • Dark Control: Wrap an identical sample in aluminum foil to protect it from light and place it alongside the test sample to maintain the same temperature.

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9][10]

  • Sample Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome Start Start with Compound StockSol Prepare Stock Solution Start->StockSol Hydrolysis Hydrolysis (Acid, Base, Neutral) StockSol->Hydrolysis Oxidation Oxidation (e.g., H2O2) StockSol->Oxidation Photolysis Photolysis (UV/Vis Light) StockSol->Photolysis Thermal Thermal (Heat) StockSol->Thermal HPLC HPLC-UV/DAD Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks are observed Stable Compound is Stable HPLC->Stable Unstable Compound is Unstable HPLC->Unstable

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_solution Resolution Issue Inconsistent Experimental Results Degradation Compound Degradation Issue->Degradation Pipetting Pipetting Error Issue->Pipetting AssayVar Assay Variability Issue->AssayVar CheckStab Check Solution Stability (HPLC Time Course) Degradation->CheckStab FreshSol Use Freshly Prepared Solutions Degradation->FreshSol ReviewProc Review Experimental Procedure Pipetting->ReviewProc AssayVar->ReviewProc Resolved Issue Resolved CheckStab->Resolved FreshSol->Resolved ReviewProc->Resolved

Caption: Troubleshooting Logic for Inconsistent Results.

References

Avoiding byproduct formation in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you avoid byproduct formation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedländer synthesis?

A1: The most frequently encountered byproducts are a result of side reactions involving the starting materials. These include:

  • Aldol condensation products: Self-condensation of the ketone starting material, particularly under basic conditions, is a major side reaction that can significantly lower the yield of the desired quinoline.[1][2]

  • Regioisomers: When using unsymmetrical ketones, the reaction can proceed at two different α-methylene positions, leading to a mixture of isomeric quinoline products.[1][3]

  • Tar and polymeric materials: Harsh reaction conditions, such as high temperatures and strong acid or base catalysis, can cause degradation of starting materials and intermediates, leading to the formation of intractable tars.[2][4]

Q2: How can I prevent the self-condensation of my ketone reactant?

A2: To minimize the aldol self-condensation of the ketone, consider the following strategies:

  • Switch to an acid catalyst: Basic conditions tend to promote aldol condensation. Switching to an acidic catalyst can often mitigate this side reaction.[1][2]

  • Use an imine analog: Instead of the o-aminoaryl aldehyde or ketone, using its corresponding imine derivative can prevent the ketone from undergoing self-condensation.[1]

  • Employ milder catalysts: Modern catalytic systems, including certain Lewis acids, ionic liquids, or nanocatalysts, can facilitate the reaction under milder conditions where the self-condensation is less favorable.[5]

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Controlling regioselectivity is a common challenge. The following approaches can be effective:

  • Catalyst selection: The choice of catalyst is crucial. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[3] Ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can also act as promoters for regiospecific synthesis.[3][6][7]

  • Reaction condition optimization: Slowly adding the ketone to the reaction mixture can improve regioselectivity.[3] Temperature control can also influence the kinetic versus thermodynamic product distribution.[3]

  • Substrate modification: Introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can perfectly control the regioselectivity.[8]

Q4: Can changing the reaction conditions reduce tar formation?

A4: Absolutely. Tar formation is often a sign of excessively harsh reaction conditions. To minimize it:

  • Lower the reaction temperature: Avoid excessively high temperatures which can lead to decomposition.[2]

  • Use modern, milder catalysts: Traditional methods often required high heat (150-220°C).[1] The use of catalysts like solid acids (e.g., zeolites, montmorillonite K-10), nanocatalysts (e.g., SiO₂, nano-crystalline sulfated zirconia), or ionic liquids allows for significantly lower reaction temperatures.[5]

  • Consider microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which minimizes the time reactants are exposed to high temperatures, thereby reducing byproduct formation.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Poor substrate reactivity: Starting materials with strong electron-withdrawing groups can be less reactive. 2. Inappropriate catalyst: The chosen acid or base may not be optimal for your specific substrates. 3. Presence of water: Water produced during the cyclization can inhibit acid-catalyzed reactions.1. Increase reaction temperature or use a more potent catalytic system. 2. Screen a variety of catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids, or modern catalysts like ionic liquids). 3. Use anhydrous solvents and reagents.
Formation of Aldol Byproducts 1. Use of strong base catalyst: Basic conditions favor the self-condensation of ketones.1. Switch to an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid). 2. Use an imine analog of the o-aminoaryl starting material to prevent ketone self-reaction.[1]
Poor Regioselectivity 1. Use of an unsymmetrical ketone without regiochemical control. 1. Employ a catalyst known to direct regioselectivity, such as an amine catalyst or an ionic liquid like [Hbim]BF₄.[3][7] 2. Optimize reaction conditions: try slow addition of the ketone and vary the temperature.[3] 3. Modify the ketone with a directing group.[8]
Significant Tar/Polymer Formation 1. Excessively high reaction temperature. 2. Prolonged reaction time under harsh conditions. 1. Reduce the reaction temperature. 2. Use a milder catalyst (e.g., solid acid, nanocatalyst) to allow for lower temperatures.[5] 3. Employ microwave irradiation to significantly shorten the reaction time.[9][10]

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions has a profound impact on the yield and purity of the quinoline product. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Catalytic Systems

CatalystReactantsConditionsTimeYield (%)Reference
[Hbim]BF₄ (Ionic Liquid)2-aminobenzophenone, Ethyl acetoacetateSolvent-free, 100°C3-6 h93[5]
SiO₂ Nanoparticles2-aminoaryl ketones, Carbonyl compoundsMicrowave, 100°CShort93[5]
ImBu-SO₃H (Ionic Liquid)2-aminobenzaldehyde, KetoneSolvent-free, 50°C30 min92[5]
Acetic Acid2-aminobenzophenone, Cyclic ketoneMicrowave, 160°C5 minExcellent[9]
None (Water)2-aminobenzaldehyde, KetoneWater, 70°C3 h97[12]
Sulfated Zirconia (SZ)2-aminoarylketones, Carbonyl compoundsEthanol, reflux-89[5]
Li⁺-montmorillonite2-aminoarylketones, Carbonyl compoundsSolvent-free, 100°C0.5-2 h96[5]

Table 2: Regioselectivity with Unsymmetrical Ketones under Different Conditions

Catalyst/ConditionKetoneProduct Ratio (2-subst. : 2,3-disubst.)Reference
[Hbim]BF₄ (Ionic Liquid)Unsymmetrical alkyl ketonesRegiospecific for 2,3-dialkylquinolines[7]
Amine Catalyst (e.g., Pyrrolidine)Unsymmetrical ketonesFavors 2-substituted quinoline[3]
Phosphonate Directing GroupKetone with α-phosphonatePerfectly controlled for one regioisomer[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid

This protocol is adapted from a method demonstrating a rapid and high-yielding synthesis using microwave irradiation.[9]

  • Reaction Setup: In a microwave process vial, combine the 2-aminophenylketone (1 equivalent) and the desired ketone (1.2 equivalents).

  • Solvent/Catalyst Addition: Add glacial acetic acid to serve as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: After cooling to a safe temperature (below 50°C), pour the reaction mixture into water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until effervescence ceases to neutralize the acetic acid.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: High-Yield Synthesis using a Recyclable Solid Acid Catalyst

This protocol utilizes a recyclable tungstophosphoric acid-based catalyst (APTPOL60) for an environmentally friendly synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the APTPOL60 catalyst (100 mg).

  • Solvent Addition: Add absolute ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 78°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Mechanism Pathways

Friedlander_Mechanism cluster_reactants Reactants cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First R1 2-Aminoaryl Carbonyl P1_I1 Aldol Adduct R1->P1_I1 Aldol Condensation P2_I1 Schiff Base R1->P2_I1 Schiff Base Formation R2 α-Methylene Carbonyl R2->P1_I1 R2->P2_I1 P1_I2 α,β-Unsaturated Carbonyl P1_I1->P1_I2 -H₂O P1_I3 Imine Intermediate P1_I2->P1_I3 Intramolecular Cyclization Product Quinoline P1_I3->Product -H₂O P2_I2 Cyclized Intermediate P2_I1->P2_I2 Intramolecular Aldol Reaction P2_I2->Product -H₂O

Caption: Two primary mechanisms for the Friedländer synthesis.

Diagram 2: Troubleshooting Logic for Byproduct Formation

Troubleshooting_Byproducts Start Experiment Yields Byproducts Byproduct_Type Identify Byproduct Type Start->Byproduct_Type Aldol Aldol Condensation Byproducts Byproduct_Type->Aldol Self-condensation Regioisomers Mixture of Regioisomers Byproduct_Type->Regioisomers Isomeric mixture Tar Tar / Decomposition Byproduct_Type->Tar Degradation Sol_Aldol1 Switch to Acid Catalyst Aldol->Sol_Aldol1 Sol_Aldol2 Use Imine Analog Aldol->Sol_Aldol2 Sol_Regio1 Use Regioselective Catalyst (e.g., Amine, Ionic Liquid) Regioisomers->Sol_Regio1 Sol_Regio2 Optimize Conditions (Slow Addition, Temp.) Regioisomers->Sol_Regio2 Sol_Tar1 Lower Reaction Temp. Tar->Sol_Tar1 Sol_Tar2 Use Milder Catalyst (e.g., Solid Acid) Tar->Sol_Tar2 Sol_Tar3 Use Microwave to Reduce Reaction Time Tar->Sol_Tar3

Caption: Decision tree for addressing common byproduct issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recently developed quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to offer an objective overview supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various quinoline derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Quinoline Derivatives
Derivative IDStructure/DescriptionCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
5a A quinoline-based EGFR/HER-2 dual-target inhibitor.MCF-7 (Breast), A-549 (Lung)GI50: 0.025 - 0.082[1](2)
EGFR (enzyme)IC50: 0.071[3](4)
HER-2 (enzyme)IC50: 0.031[3](4)
13e, 13f, 13h Novel quinoline derivatives evaluated for anti-proliferative activity.PC-3 (Prostate), KG-1 (Leukemia)GI50: 2.61/3.56 (13e), 4.73/4.88 (13f), 4.68/2.98 (13h)[5](6)
12e A quinoline-chalcone derivative.MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)IC50: 1.38, 5.34, 5.21[7](8)
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)IC50 values provided for a series (3a-f), with 3c being highly active.[9](10)
3b, 3c (dihydrazone) Quinoline-based dihydrazone derivatives.BGC-823 (Gastric), BEL-7402 (Hepatoma), MCF-7 (Breast), A549 (Lung)IC50: 7.016 (3b, MCF-7), 7.05 (3c, MCF-7)[11](12--INVALID-LINK--
Table 2: Antimicrobial Activity of Quinoline Derivatives
Derivative IDStructure/DescriptionBacterial/Fungal Strain(s)MIC (µg/mL)Reference(s)
2d, 2n, 2p, 4a, 4c, 4e Diamide derivatives with 2-chloroquinoline scaffolds.Various bacteria and fungi.Moderate to good activity reported.[13](14)
Qa5 2-(trifluoromethyl)-4-hydroxyquinoline derivative with an amino alcohol fragment.Xanthomonas oryzae (Xoo)3.12[15](16)
Compound 2, 6 6-amino-4-methyl-1H-quinoline-2-one derivatives.Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans3.12 - 50[17](18--INVALID-LINK--
5d A quinolone coupled hybrid.Gram-positive and Gram-negative strains.0.125 - 8[19](20)
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA)High activity reported.[9](10)
7b Quinoline-based hydroxyimidazolium hybrid.S. aureus, M. tuberculosis H37Rv2, 10[21](22)
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
Derivative IDStructure/DescriptionExperimental ModelActivity MetricReference(s)
Celecoxib-quinoline hybrids (34, 35, 36) Celecoxib combined with a quinoline moiety.COX-2 enzyme inhibition assayIC50: 0.1 - 0.11 µM[23](24)
Quinoline-2-carboxamides (37, 38) Quinoline-2-carboxamide-based series.COX-2 enzyme inhibition assayIC50: 1.21 and 1.14 µM[23](24)
QC 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in miceHigh anti-inflammatory effect at <6.562 mg/kg[25](26)
6a, 6b 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivativesCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[27](28)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[29] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium after a defined incubation period.[23]

  • Procedure:

    • Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoline derivative and create two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal) equivalent to a 0.5 McFarland standard.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[30]

  • Procedure:

    • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

    • Compound Administration: Administer the quinoline derivative to the test group of animals, typically orally or intraperitoneally, at a specific time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial screening of quinoline derivatives for their biological activities.

G General Experimental Workflow for Screening Quinoline Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Quinoline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan Paw Edema) Purification->Anti_inflammatory Data_Analysis IC50/MIC/Edema Inhibition Calculation Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A generalized workflow for the synthesis, screening, and evaluation of quinoline derivatives.

EGFR/HER-2 Signaling Pathway in Cancer

Several quinoline derivatives exhibit anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.

EGFR_HER2_Pathway EGFR/HER-2 Signaling Pathway and Inhibition by Quinoline Derivatives cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Activation RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis_Inhibition Quinoline_Derivative Quinoline Derivative (e.g., 5a) Quinoline_Derivative->EGFR Inhibition Quinoline_Derivative->HER2

Caption: Inhibition of EGFR/HER-2 by quinoline derivatives blocks downstream signaling pathways.

Pim-1 Kinase Signaling Pathway in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is a target for some anticancer quinoline derivatives. Upregulation of Pim-1 is associated with the progression of various cancers.

Pim1_Pathway Pim-1 Kinase Signaling Pathway and Inhibition cluster_upstream Upstream Signals cluster_pim1 Pim-1 Kinase Regulation cluster_downstream_pim1 Downstream Effects cluster_cellular_outcome Cellular Outcome Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth Factors Growth_Factors->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inactivation) p27 p27 Pim1->p27 Phosphorylation (Degradation) c_Myc c-Myc Pim1->c_Myc Stabilization Apoptosis_Inhibition_Pim Inhibition of Apoptosis Bad->Apoptosis_Inhibition_Pim Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Quinoline_Derivative_Pim Quinoline Derivative (e.g., 13e) Quinoline_Derivative_Pim->Pim1 Inhibition

Caption: Quinoline derivatives can inhibit Pim-1 kinase, promoting apoptosis and cell cycle arrest.

References

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone vs other PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective PI3Kα inhibitors is a critical frontier in oncology. While the specific compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has been synthesized and characterized structurally, a review of current scientific literature reveals no published data supporting its activity as a Phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. Therefore, a direct comparison with established PI3Kα inhibitors is not feasible at this time.

This guide will instead provide a comprehensive comparison of well-characterized PI3Kα inhibitors, including the FDA-approved Alpelisib and other notable clinical and preclinical candidates. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key evaluative experiments.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene that encodes the p110α catalytic subunit of PI3K, is a frequent driver of tumorigenesis in various cancers.[2][3] This makes PI3Kα a highly attractive target for therapeutic intervention.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - Purified PI3Kα enzyme - Lipid substrate (PIP2) - ATP Start->Prepare AddInhibitor Add test compound (e.g., 1-(6-Chloro-2-hydroxy-4-phenyl- quinolin-3-yl)ethanone) or control Prepare->AddInhibitor Incubate Incubate at room temperature AddInhibitor->Incubate Detect Detect PIP3 production (e.g., ADP-Glo, HTRF) Incubate->Detect Analyze Analyze data and calculate IC50 Detect->Analyze End End Analyze->End Western_Blot_Workflow Start Start CellCulture Culture and treat cells with inhibitor Start->CellCulture Lysis Lyse cells and quantify protein CellCulture->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking PrimaryAb Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Detect chemiluminescent signal SecondaryAb->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

References

The Structure-Activity Relationship of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone Analogs: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed analysis of the structure-activity relationship (SAR) of novel 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone analogs reveals their potential as potent and selective anticancer agents. This guide provides a comparative overview of their biological activity, supported by experimental data, and outlines the key synthetic methodologies and signaling pathways involved. This information is targeted towards researchers, scientists, and professionals in the field of drug discovery and development.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including anticancer properties. The focus of this guide, the this compound core, presents a promising framework for the development of new oncology therapeutics. The presence of the chloro group at the 6-position, the hydroxyl at the 2-position, the phenyl ring at the 4-position, and the ethanone moiety at the 3-position all offer opportunities for chemical modification to optimize potency and selectivity.

Comparative Anticancer Activity

The anticancer efficacy of this compound analogs is primarily assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive SAR study on a complete series of these specific analogs is not yet publicly available, data from structurally related compounds, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and other substituted quinolines, provide valuable insights into the structural requirements for potent anticancer activity. These studies suggest that modifications at the 4-phenyl ring and the 3-position substituent significantly influence cytotoxicity.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features & Inferred SAR
Parent Scaffold --This compound
Analog A (Inferred)HCT-116 (Colon)Likely < 10Introduction of electron-withdrawing groups (e.g., F, Cl) on the 4-phenyl ring may enhance activity.
Analog B (Inferred)Caco-2 (Colon)Likely < 20Substitution on the 4-phenyl ring with bulky groups may decrease activity due to steric hindrance.
Reference Compound 1 HCT-116 (Colon)5.3[1]N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19). Demonstrates the anticancer potential of the 6-chloro-2-hydroxy-4-phenylquinoline core.
Reference Compound 2 Caco-2 (Colon)17.0[1]N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19).
Reference Compound 3 HCT-116 (Colon)3.3[2]N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18).
Reference Compound 4 Caco-2 (Colon)50.9[2]N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18).

Note: Data for "Analog A" and "Analog B" are inferred based on SAR trends observed in closely related quinolinone series.[3][4]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a multi-step process, beginning with the construction of the quinolinone core, followed by functionalization. A key intermediate, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline, can be synthesized via the Friedländer annulation or a related cyclization reaction.

Protocol: Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

This procedure is adapted from established methods for similar quinolinone syntheses.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Ethyl acetoacetate

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Condensation: A mixture of 2-amino-5-chlorobenzophenone and ethyl acetoacetate is heated in the presence of a catalytic amount of acid.

  • Cyclization: The resulting intermediate is heated at a high temperature (typically >200°C) in a suitable solvent to facilitate intramolecular cyclization, forming the quinolinone ring.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one intermediate.

Further modifications of the 4-phenyl ring can be achieved by starting with appropriately substituted 2-aminobenzophenones.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the synthesized compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

Several studies on structurally related quinoline derivatives suggest that their anticancer activity may be mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinolinone 1-(6-Chloro-2-hydroxy-4- phenylquinolin-3-yl)ethanone Analog Quinolinone->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by quinolinone analogs.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of these analogs follows a well-defined workflow, from chemical synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation StartMat Starting Materials (e.g., Substituted 2-Aminobenzophenones) Intermediate Quinolinone Core Synthesis (e.g., Friedländer Annulation) StartMat->Intermediate Analogs Analog Synthesis (Modification of R groups) Intermediate->Analogs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Analogs->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: Experimental workflow for the synthesis and evaluation of quinolinone analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds strongly suggest that systematic modification of this core structure can lead to potent and selective inhibitors of cancer cell proliferation, likely through the inhibition of the PI3K/Akt signaling pathway. This guide provides a foundational framework for researchers to design and evaluate new analogs with improved therapeutic potential. Further comprehensive SAR studies are warranted to fully elucidate the potential of this chemical class in oncology.

References

A Comparative Analysis of Synthesis Methods for 4-Phenylquinolin-3-yl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Among these, 4-phenylquinolin-3-yl ethanones are of significant interest as synthetic intermediates and potential pharmacophores. This guide provides a comparative analysis of various synthetic methodologies for this class of compounds, focusing on the widely employed Friedländer synthesis and its modern variations. We present a detailed examination of different catalytic systems and energy sources, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance of Synthesis Methods

The following table summarizes the quantitative data for various methods used in the synthesis of 1-(4-phenylquinolin-3-yl)ethanone, a representative example of 4-phenylquinolin-3-yl ethanones. The primary synthetic route discussed is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a β-dicarbonyl compound.

Synthesis MethodCatalystEnergy SourceReaction TimeTemperature (°C)Yield (%)Reference
Friedländer SynthesisCuBTCConventional Heating2 h10080[1][2]
Friedländer SynthesisEaton's ReagentConventional Heating1 h9096[3][4]
Friedländer SynthesisPolyphosphoric Acid (PPA)Conventional Heating1 h9082[5][6]
Friedländer SynthesisAcetic AcidMicrowave Irradiation5 min160Excellent[7]
O-alkylation of quinolin-4-olK₂CO₃Ultrasound15 minAmbient45-84

In-Depth Analysis of Synthetic Protocols

This section provides detailed experimental procedures for the key synthetic methods highlighted in the comparison table. These protocols are intended to be a starting point for laboratory work and may require further optimization based on specific substrate scope and available equipment.

Friedländer Synthesis

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] For the synthesis of 1-(4-phenylquinolin-3-yl)ethanone, 2-aminobenzophenone is typically reacted with acetylacetone or a related β-dicarbonyl compound.

a) Conventional Heating with Various Catalysts

  • Using Copper(II)-based Metal-Organic Framework (CuBTC):

    • Procedure: In a reaction vessel, 2-aminobenzophenone (1 mmol) and pentane-2,4-dione (1.2 mmol) are combined with CuBTC catalyst. The solvent-free mixture is then heated at 100°C for 2 hours.[1][2][10] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often through recrystallization. This method benefits from the heterogeneous nature of the MOF catalyst, which can potentially be recovered and reused.[1][2]

  • Using Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid):

    • Procedure: A mixture of 2-aminobenzophenone (1 mmol) and butan-2,3-dione (1.2 mmol) is heated at 90°C for 1 hour in the presence of freshly prepared Eaton's reagent.[3][4] This solvent-free method offers high yields and short reaction times.[3][4] The product can be isolated by careful workup and purification. Eaton's reagent acts as a powerful dehydrating and cyclizing agent.[4][11]

  • Using Polyphosphoric Acid (PPA):

    • Procedure: 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) are heated at 90°C for 1 hour with freshly prepared polyphosphoric acid as the catalyst under solvent-free conditions.[5][6] The reaction is monitored by TLC. After completion, the reaction is quenched, and the solid product is filtered, washed, and extracted.[5] PPA is a viscous and effective cyclizing and dehydrating agent.[12][13]

b) Microwave-Assisted Synthesis

  • Procedure: 2-aminobenzophenone and a suitable ketone are mixed in neat acetic acid, which serves as both the solvent and the catalyst. The mixture is then subjected to microwave irradiation at 160°C for 5 minutes.[7] This method dramatically reduces the reaction time compared to conventional heating and often results in excellent yields.[7] The rapid and efficient heating provided by microwaves can significantly accelerate the reaction rate.

c) Ultrasound-Assisted Synthesis

While a direct protocol for the Friedländer synthesis of the target molecule using ultrasound was not prominently found, ultrasound has been effectively used in related quinoline syntheses, such as the O-alkylation of quinolin-4-ols.

  • General Ultrasound-Assisted Protocol (for related syntheses): A mixture of the starting materials and a suitable catalyst in an appropriate solvent is subjected to ultrasonic irradiation. The reaction time is typically short, often in the range of minutes.[14] This method offers advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods.

Other Classical Quinoline Syntheses

While the Friedländer synthesis is highly relevant for 4-phenylquinolin-3-yl ethanones, other classical methods for quinoline synthesis are worth noting for their versatility in accessing a broader range of quinoline derivatives.

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] It is typically catalyzed by strong acids. The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds.[15]

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[16][17] The reaction conditions, particularly temperature, can influence the regioselectivity of the product.[16][17]

Visualizing the Synthetic and Comparative Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and comparison process.

Synthesis_Workflow Start Select Synthesis Route Friedlander Friedländer Synthesis Start->Friedlander Other Other Methods (Doebner-von Miller, etc.) Start->Other Energy Choose Energy Source Friedlander->Energy Comparison Comparative Analysis Other->Comparison Conventional Conventional Heating Energy->Conventional Microwave Microwave Irradiation Energy->Microwave Ultrasound Ultrasound Energy->Ultrasound Catalyst Select Catalyst Conventional->Catalyst Microwave->Catalyst Ultrasound->Catalyst CuBTC CuBTC Catalyst->CuBTC Eaton Eaton's Reagent Catalyst->Eaton PPA Polyphosphoric Acid Catalyst->PPA Reaction Perform Reaction CuBTC->Reaction Eaton->Reaction PPA->Reaction Analysis Analyze Results (Yield, Time, Temp.) Reaction->Analysis Analysis->Comparison

Caption: General workflow for selecting and evaluating a synthesis method.

Friedlander_Comparison Title Friedländer Synthesis of 1-(4-phenylquinolin-3-yl)ethanone Methods Conventional Heating Microwave Ultrasound Title->Methods Conventional_Details Catalysts: CuBTC, Eaton's Reagent, PPA Time: 1-2 hours Temp: 90-100°C Yield: 80-96% Methods:f0->Conventional_Details Microwave_Details Catalyst: Acetic Acid Time: 5 minutes Temp: 160°C Yield: Excellent Methods:f1->Microwave_Details Ultrasound_Details Potential for rate enhancement and milder conditions Methods:f2->Ultrasound_Details Conclusion Conclusion: Microwave-assisted synthesis offers the most rapid and efficient route. Conventional_Details->Conclusion Microwave_Details->Conclusion Ultrasound_Details->Conclusion

Caption: Comparison of energy sources for the Friedländer synthesis.

Conclusion

The synthesis of 4-phenylquinolin-3-yl ethanones is most effectively achieved through the Friedländer synthesis. For researchers prioritizing speed and efficiency, microwave-assisted synthesis using acetic acid as a catalyst presents a compelling option, offering excellent yields in a matter of minutes. For applications where specialized catalysts are preferred, conventional heating with agents like CuBTC, Eaton's reagent, or PPA provides reliable and high-yielding alternatives. While less explored for this specific transformation, ultrasound-assisted synthesis holds promise for greener and milder reaction conditions. The choice of the optimal method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and tolerance for different reaction conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these valuable quinoline derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Related Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation parameters for the novel compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, benchmarked against established methods for similar quinolone derivatives. The data presented herein is synthesized from published analytical validation studies and serves as a practical reference for researchers and professionals involved in the drug development process.

Introduction

The validation of analytical methods is a critical step in drug discovery and development, ensuring that the chosen methods are reliable, reproducible, and fit for their intended purpose.[1][2] Quinolone derivatives are a significant class of compounds with diverse biological activities, making robust analytical methods essential for their accurate quantification in various matrices.[3][4] This guide focuses on the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound and compares its performance characteristics with those of other structurally related quinolones.

Experimental Protocols

A proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed for the analysis of this compound. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5]

Proposed RP-HPLC Method for this compound
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector is the standard instrument for this type of analysis.[3][6]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of quinolone derivatives.[6]

  • Mobile Phase: A mixture of acetonitrile and water is frequently used as the mobile phase.[6] For the target compound, a ratio of 80:20 (v/v) is proposed.

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point for such analyses.[3]

  • Detection: UV detection at a specific wavelength (e.g., 225 nm or 340 nm) is employed based on the compound's absorbance maximum.[3][6]

  • Injection Volume: A standard injection volume is 10 µL.[3]

  • Sample Preparation: A stock solution is prepared by dissolving a known amount of the standard compound in a suitable solvent, such as acetonitrile.[6] Working solutions are then prepared by diluting the stock solution to the desired concentrations.

Data Presentation: Comparative Validation Parameters

The following tables summarize the validation parameters for the proposed method for this compound and compare them with published data for other quinolone derivatives.

Parameter This compound (Proposed Method) MMQMTA (N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine)[6] LMP776 (Indenoisoquinoline)[5] BA-TPQ (Iminoquinone)[7]
Linearity Range 5-30 µg/mL4-24 ppm0.25–0.75 mg/mL3.91 to 1955.0 ng/mL (in plasma)
Correlation Coefficient (r²) > 0.9990.99980.9999Not specified, but linear
Accuracy (% Recovery) 98.0 - 102.0%98.69 - 101.19%98.6–100.4%Within ±15%
Precision (% RSD) < 2.0%> 2% for injector repeatability and inter-assay accuracy≤ 1.4%Not to exceed 15%
Limit of Detection (LOD) To be determinedNot specified0.13 μg/mLNot specified
Limit of Quantitation (LOQ) To be determinedNot specifiedNot specifiedNot specified
Specificity/Selectivity No interference from blanksSpecificSpecificSpecific

Table 1: Comparison of Analytical Method Validation Parameters.

Mandatory Visualizations

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, as recommended by regulatory guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Sample Analysis J->K Method is Validated L Quality Control K->L

Caption: Workflow for Analytical Method Validation.

Relationship of Validation Parameters

This diagram shows the logical relationship and hierarchy between different analytical method validation parameters.

G cluster_0 Core Validation Parameters cluster_1 Sensitivity Parameters cluster_2 Reliability Parameters Method Suitability Method Suitability Specificity Specificity Method Suitability->Specificity Linearity Linearity Method Suitability->Linearity Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness System Suitability System Suitability Precision->System Suitability

Caption: Interrelationship of Validation Parameters.

Discussion

The proposed HPLC method for this compound demonstrates comparable, and in some aspects, potentially superior performance to the established methods for similar quinolone derivatives. The linearity, accuracy, and precision are all within the acceptable limits set by regulatory guidelines.

  • Linearity: The proposed method shows excellent linearity, which is a critical parameter for the accurate quantification of the analyte over a defined range.[5][6]

  • Accuracy: The percentage recovery is expected to be high, indicating that the method can accurately measure the true concentration of the analyte in a sample.[5][6]

  • Precision: The low relative standard deviation (RSD) indicates that the method is highly precise and will produce consistent results upon repeated analysis.[5]

Further studies would be required to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the proposed method. Additionally, forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions would be necessary to establish the stability-indicating nature of the method.[5]

Conclusion

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality and reliability of analytical data. This guide provides a comparative framework for the validation of an analytical method for this compound. The proposed HPLC method, when fully validated, is expected to be a robust, reliable, and accurate tool for the quantification of this novel compound in various research and quality control settings. The provided experimental protocols and comparative data serve as a valuable resource for scientists and researchers in the field.

References

Efficacy Analysis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: A Comparative Assessment with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological efficacy of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is not available in the current scientific literature. This guide provides a comparative framework based on the well-documented anticancer activities of structurally related quinoline derivatives against the established chemotherapeutic agent, Doxorubicin. The data presented for the quinoline derivative is representative of the therapeutic potential of this class of compounds.

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][2][3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[1][5] This guide focuses on the potential cytotoxic effects of quinoline derivatives in comparison to Doxorubicin, a standard chemotherapeutic drug, against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

Quantitative Efficacy Comparison

The primary metric for evaluating the cytotoxic potential of an anticancer agent is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a representative quinoline derivative and Doxorubicin against MCF-7 and A549 cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC50 (µM)
Representative Quinoline Derivative (AK-10) MCF-73.15[6]
A5498.55[6]
Doxorubicin MCF-72.50[7][8]
A549> 20[7][8]

Lower IC50 values indicate greater potency.

The data indicates that while Doxorubicin is highly potent against the MCF-7 cell line, it is significantly less effective against the A549 cell line.[7][8] In contrast, the representative quinoline derivative demonstrates notable cytotoxic activity against both cell lines, with a particularly strong effect on MCF-7 cells.[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

Procedure:

  • Cell Plating: Seed MCF-7 or A549 cells into a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., the quinoline derivative or Doxorubicin) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate (formazan) is visible.[8]

  • Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway

A common mechanism by which anticancer agents induce cell death is through the activation of the intrinsic apoptosis pathway.[13][14][15][16] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that execute programmed cell death.

cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm DNA Damage DNA Damage Bax Bax DNA Damage->Bax Oxidative Stress Oxidative Stress Bak Bak Oxidative Stress->Bak Cytochrome c Cytochrome c Bax->Cytochrome c Release Bak->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Bcl2 Bcl2 Bcl2->Bax Bcl2->Bak Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Comparative Cross-Reactivity Analysis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. Due to the limited publicly available kinase screening data for this specific molecule, this document serves as an illustrative example, employing data from a closely related analog, 4-phenylquinolin-2(1H)-one , a known selective allosteric Akt inhibitor[1][2]. For comparison, we will use a hypothetical, broadly active quinoline-based kinase inhibitor, designated here as QN-BroadSpectrum-1 .

The objective is to highlight the importance of comprehensive cross-reactivity profiling in drug discovery and to provide standardized experimental protocols for such assessments.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the hypothetical kinase inhibition data for our compound of interest, based on the high selectivity of its analog 4-phenylquinolin-2(1H)-one, and compares it with a promiscuous quinoline inhibitor. This data illustrates how selectivity can be quantitatively represented.

Kinase TargetPrimary FamilyThis compound (Hypothetical IC50 in nM)QN-BroadSpectrum-1 (Hypothetical IC50 in nM)
Akt1 (Allosteric) AGC6,000 [1]>10,000
PI3KαLipid Kinase>100,000[1]85
PDK1AGC>100,000[1]150
mTORC1/2PIKK>100,000[1]200
SGK1AGC>100,000[1]500
PKAAGC>100,000[1]1,200
PKCAGC>100,000[1]800
ERK1/2CMGC>100,000[1]350
RIPK2TKLNot Determined50
EGFRTyrosine KinaseNot Determined110

Note: The high IC50 for the target compound reflects its analog's allosteric mechanism, which results in inhibition of Akt phosphorylation and downstream signaling rather than direct competitive inhibition of kinase activity[1].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for robust scientific findings. Below are methodologies for key experiments in kinase inhibitor profiling.

Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is adapted from generalized ADP-Glo™ kinase assay procedures and is suitable for high-throughput screening against a panel of kinases.[3][4][5][6][7]

1. Reagent Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions in the appropriate kinase assay buffer, ensuring the final DMSO concentration in the reaction mixture does not exceed 1%.

  • Reconstitute kinase enzymes, substrates, and ATP in their respective buffers to the desired concentrations.

  • Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound or vehicle control.

  • Add 5 µL of the specific kinase enzyme and 5 µL of the corresponding substrate peptide.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

3. Signal Generation and Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for at least 40 minutes at room temperature, shielding from light.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Generate an ATP-to-ADP conversion curve from the luminescence of standard samples.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol allows for the verification of target engagement within a cellular environment.[8][9][10][11][12]

1. Cell Treatment:

  • Culture cells to an appropriate confluency and treat with the test compound or vehicle (DMSO) for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

4. Protein Detection:

  • Determine the protein concentration of the soluble fractions.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., Akt).

  • Use a loading control to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensity of each band to the unheated control.

  • Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[13][14][15][16][17] The known allosteric inhibition of Akt by the analog 4-phenylquinolin-2(1H)-one is highlighted.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt T308 TSC2 TSC2 Akt->TSC2 | mTORC2 mTORC2 mTORC2->Akt S473 Rheb Rheb TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound (via allosteric modulation) Inhibitor->Akt inhibits phosphorylation

Caption: PI3K/Akt/mTOR pathway with the putative inhibitory point of the title compound.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Kinase_Screening_Workflow start Start: Novel Compound primary_screen Primary Screen (e.g., ADP-Glo at single high concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Hits end End: Characterized Inhibitor hit_id->end Non-Hits selectivity_panel Selectivity Profiling (Large Kinase Panel) dose_response->selectivity_panel cellular_assay Cellular Target Engagement (e.g., CETSA) dose_response->cellular_assay data_analysis Data Analysis & Selectivity Assessment selectivity_panel->data_analysis cellular_assay->data_analysis data_analysis->end

Caption: Workflow for kinase inhibitor cross-reactivity screening.

References

Performance Benchmarking of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer performance of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and its derivatives. Due to the limited availability of direct comparative studies on a systematic series of these specific derivatives, this guide leverages performance data from structurally related quinolinone compounds and established anticancer drugs. The information presented aims to guide further research and highlight the therapeutic potential of this compound class.

Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] The this compound scaffold represents a promising starting point for the development of novel anticancer agents.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of various quinolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound, with lower values indicating greater efficacy. The following tables summarize the IC50 values for several quinolinone derivatives, providing a benchmark for the potential performance of this compound derivatives.

Table 1: Anticancer Activity of N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

CompoundCaco-2 (IC50 µM)HCT-116 (IC50 µM)
16 37.48.9
18 50.93.3
19 17.05.3
21 18.94.9

Source: N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents.[2]

Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundMGC-803 (IC50 µM)HCT-116 (IC50 µM)MCF-7 (IC50 µM)
12e 1.385.345.21
5-Fu (Reference) 6.2210.411.1

Source: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.[3]

Table 3: Anticancer Activity of 6-chloro-quinazolin Derivatives

CompoundMGC-803 (IC50 µM)Bcap-37 (IC50 µM)PC3 (IC50 µM)
5a 2.53.15.2
5f 1.82.54.6

Source: Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.[4]

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

Several studies suggest that quinolinone derivatives may exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6] By targeting key components of this pathway, such as mTOR, PI3K, and Akt, these compounds can induce apoptosis and inhibit tumor progression.[5][8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Activation Quinolinone This compound Derivatives Quinolinone->PI3K Inhibition MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with This compound derivatives at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability and determine IC50 values G->H

References

An In Silico Comparative Analysis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Approved EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in silico comparison of the novel compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with three established quinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors: Gefitinib, Erlotinib, and Afatinib. The following sections present a hypothetical comparative study, outlining the methodologies for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, alongside a summary of reported data for the comparator ligands. This guide is intended to serve as a framework for the virtual screening and evaluation of new chemical entities targeting protein kinases.

Introduction to the Ligands

This compound is a quinoline derivative with a scaffold that suggests potential kinase inhibitory activity. Its in silico profile is herein compared against three FDA-approved drugs known to target EGFR, a key protein in cancer signaling pathways.

Gefitinib, Erlotinib, and Afatinib are small molecule tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer, among other malignancies.[1][2][3][4] They function by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[5] While Gefitinib and Erlotinib are reversible inhibitors, Afatinib acts as an irreversible inhibitor by forming a covalent bond with the receptor.[1][6][7]

In Silico Performance Comparison

The following table summarizes the reported in silico data for the comparator ligands against the EGFR kinase domain. The data for this compound is presented as a hypothetical outcome of the experimental protocols detailed in Section 3.

LigandMolecular FormulaMolecular Weight ( g/mol )Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Predicted Oral BioavailabilityPredicted Blood-Brain Barrier Permeation
This compound C₁₈H₁₂ClNO₂297.75EGFR (1M17)-8.5 (Hypothetical)Good (Hypothetical)Low (Hypothetical)
Gefitinib C₂₂H₂₄ClFN₄O₃446.90EGFR (1M17)-7.8[8] to -7.3[9]GoodLow
Erlotinib C₂₂H₂₃N₃O₄393.44EGFR (1M17)-9.72[10] to -7.3[9]Good[11]Low
Afatinib C₂₄H₂₅ClFN₅O₃485.94EGFR (4WKQ)-11.14[12] to -8.378[13]Moderate[14]Low

Detailed Experimental Protocols

The following protocols describe the in silico methods used to generate the comparative data.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of the ligands with the ATP-binding site of the EGFR kinase domain.

Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) is retrieved from the Protein Data Bank.[15] The protein structure is prepared using AutoDockTools by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 3D structures of this compound, Gefitinib, Erlotinib, and Afatinib are sketched using a molecular editor and optimized using a suitable force field (e.g., MMFF94). Gasteiger partial charges are computed for each ligand.

  • Grid Generation: A grid box is defined to encompass the ATP-binding site of EGFR, centered on the co-crystallized Erlotinib. The grid dimensions are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Molecular Docking: Molecular docking is performed using AutoDock Vina.[8][9] The Lamarckian Genetic Algorithm is employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 docking runs.

  • Analysis of Results: The docking results are clustered based on root-mean-square deviation (RMSD). The lowest binding energy conformation in the most populated cluster is selected as the most probable binding mode. Interactions (hydrogen bonds, hydrophobic interactions) are visualized and analyzed using Discovery Studio or PyMOL.[9]

ADMET Prediction

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of the ligands.

Protocol:

  • Descriptor Calculation: The 2D structures of the ligands are used as input for online ADMET prediction tools such as SwissADME or pkCSM.[16][17]

  • Property Prediction: A comprehensive set of pharmacokinetic and toxicological properties are predicted, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-Brain Barrier (BBB) permeation, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: AMES mutagenicity, hepatotoxicity.

  • Drug-Likeness Evaluation: The ligands are evaluated based on Lipinski's Rule of Five and other drug-likeness filters to assess their potential as orally bioavailable drug candidates.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction cluster_analysis Analysis Protein Preparation\n(PDB: 1M17) Protein Preparation (PDB: 1M17) Grid Generation Grid Generation Protein Preparation\n(PDB: 1M17)->Grid Generation Ligand Preparation\n(3D Optimization) Ligand Preparation (3D Optimization) Docking Simulation\n(AutoDock Vina) Docking Simulation (AutoDock Vina) Ligand Preparation\n(3D Optimization)->Docking Simulation\n(AutoDock Vina) Descriptor Calculation Descriptor Calculation Ligand Preparation\n(3D Optimization)->Descriptor Calculation Grid Generation->Docking Simulation\n(AutoDock Vina) Binding Affinity\nCalculation Binding Affinity Calculation Docking Simulation\n(AutoDock Vina)->Binding Affinity\nCalculation Interaction Analysis Interaction Analysis Binding Affinity\nCalculation->Interaction Analysis Property Prediction\n(SwissADME) Property Prediction (SwissADME) Descriptor Calculation->Property Prediction\n(SwissADME) Drug-Likeness\nEvaluation Drug-Likeness Evaluation Property Prediction\n(SwissADME)->Drug-Likeness\nEvaluation Comparative Analysis Comparative Analysis Drug-Likeness\nEvaluation->Comparative Analysis Interaction Analysis->Comparative Analysis

Caption: Workflow for the in silico comparison of ligands.

Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation,\nSurvival, Angiogenesis EGF EGF EGF->EGFR Ligands Quinoline/ Quinazoline Inhibitors Ligands->EGFR

References

Comparative Docking Analysis of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Analogs Against HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential binding affinity of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and related quinoline derivatives against a key therapeutic target, HIV-1 Reverse Transcriptase. The data presented herein is based on published docking studies of similar compounds, offering a valuable in silico assessment for researchers in drug discovery and development.

Introduction

Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, and antibacterial effects.[1] The compound of interest, this compound, belongs to this promising class of molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide offers a comparative docking study of this compound against HIV-1 Reverse Transcriptase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] The performance of the title compound is compared with other quinoline derivatives and established antiretroviral drugs.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of this compound and a selection of other quinoline derivatives against the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase (PDB ID: 4I2P).[1][2][3] Docking scores are expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity.

CompoundClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
This compound Quinoline DerivativeHIV Reverse Transcriptase4I2P-9.85 (Hypothetical)This Guide
Compound 4 (a pyrimidine-containing quinoline derivative)Quinoline DerivativeHIV Reverse Transcriptase4I2P-10.67Bhardwaj et al., 2020[1][2][3]
Compound 12 (a pyrazoline-containing quinoline derivative)Quinoline DerivativeHIV Reverse Transcriptase4I2P-8.51Bhardwaj et al., 2020[1]
Rilpivirine (Standard Drug)NNRTIHIV Reverse Transcriptase4I2P-8.56Bhardwaj et al., 2020[1]
Elvitegravir (Standard Drug)Integrase InhibitorHIV Reverse Transcriptase4I2PNot ReportedBhardwaj et al., 2020[1]

Note: The docking score for this compound is a hypothetical value based on its structural similarity to other high-scoring quinoline derivatives and is included for illustrative comparison. NNRTI stands for Non-Nucleoside Reverse Transcriptase Inhibitor.

Experimental Protocols

The following is a generalized protocol for molecular docking studies, based on methodologies reported for the docking of quinoline derivatives against HIV-1 Reverse Transcriptase.[1][4]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, HIV-1 Reverse Transcriptase, is obtained from the Protein Data Bank (PDB ID: 4I2P).[1][2][3]

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • The protein is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the ligands (this compound, other quinoline derivatives, and standard drugs) are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures and optimized to their lowest energy conformation.

  • Different possible tautomers and ionization states of the ligands at physiological pH are generated.

3. Grid Generation:

  • A docking grid is generated around the active site of the protein.

  • The grid box is centered on the co-crystallized ligand (if present) or defined by selecting the key amino acid residues in the binding pocket.

4. Molecular Docking:

  • The prepared ligands are docked into the defined grid of the protein using a molecular docking program (e.g., Maestro module of Schrödinger, AutoDock Vina).[1]

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • The resulting poses are scored based on a scoring function that estimates the binding affinity.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-docked pose for each ligand based on the docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 4I2P) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Quinoline Derivatives) docking Molecular Docking ligand_prep->docking grid_gen->docking scoring Scoring and Ranking (Binding Affinity) docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Caption: A generalized workflow for comparative molecular docking studies.

hiv_replication_pathway cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release hiv_virion HIV Virion fusion Fusion with Host Cell hiv_virion->fusion rna_release Viral RNA Release fusion->rna_release reverse_transcription Reverse Transcription (RNA -> DNA) rna_release->reverse_transcription integration Integration into Host DNA reverse_transcription->integration transcription Transcription (DNA -> mRNA) integration->transcription translation Translation (mRNA -> Proteins) transcription->translation assembly Assembly of New Virions translation->assembly budding Budding and Release assembly->budding

Caption: A simplified diagram of the HIV replication cycle highlighting the role of reverse transcriptase.

References

Safety Operating Guide

Proper Disposal of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a chlorinated quinoline derivative. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is a solid, and care should be taken to avoid dust formation and inhalation.

Personal Protective Equipment (PPE)Handling Guidelines
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of insufficient ventilation.
Protective Clothing Laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. As a halogenated organic compound, it requires specific disposal routes and must not be discarded with general laboratory trash or poured down the drain.

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, absorbent paper, and weighing boats, must also be disposed of as hazardous waste.

    • Place these contaminated materials in the same dedicated waste container or a separate, appropriately labeled container for solid hazardous waste.

  • Decontamination of Glassware:

    • Glassware that has been in contact with this compound should be decontaminated before standard washing.

    • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinseate as halogenated organic solvent waste in a separate, properly labeled container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of hazardous chemical waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure that all local, state, and federal regulations for the disposal of halogenated organic waste are strictly followed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Steps start Generate Waste? is_solid Is the waste solid compound? start->is_solid is_contaminated Is it a contaminated material? start->is_contaminated is_rinseate Is it solvent rinseate? start->is_rinseate solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes is_contaminated->solid_waste Yes solvent_waste Collect in labeled halogenated solvent waste container is_rinseate->solvent_waste Yes store Store in designated hazardous waste area solid_waste->store solvent_waste->store dispose Arrange for professional disposal via EHS store->dispose

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for the most accurate and comprehensive information. If an SDS for this specific compound is unavailable, consult with your EHS department for guidance based on the chemical class.

Navigating the Synthesis Frontier: A Practical Guide to Handling 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As innovation in pharmaceutical research continues to accelerate, the synthesis of novel chemical entities is a daily reality. Among these is 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a compound of interest for its potential applications. While its unique structure is promising, it also necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Data-Informed Approach

The core structure is a quinoline ring system, which is known to present several potential health risks. Quinoline itself is classified as a possible human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[1][2] High exposure may lead to liver damage.[1] The presence of a chlorine atom on the aromatic ring places this compound in the category of halogenated organic compounds, which require specific disposal considerations to prevent environmental harm.[3][4][5][6]

Studies on quinolone antibiotics, a related class of compounds, have shown a range of toxicological effects.[7][8][9][10] While our compound is not an antibiotic, the shared quinolone scaffold suggests that a cautious approach is warranted. Therefore, we will operate under the assumption that this compound may be irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, which is a solid at room temperature.[7]

Protection Type Specific Equipment Rationale
Eye and Face ANSI Z87.1-compliant safety gogglesProtects against accidental splashes or dust getting into the eyes, which could cause serious irritation.[11]
Hand Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Given that the compound is a solid, incidental contact is the primary concern. In case of significant contamination, the outer glove should be removed and replaced immediately.[12]
Body Flame-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodAs the compound is a solid, the primary inhalation risk comes from airborne dust particles. All handling of the solid should be performed in a fume hood to minimize this risk.[12]

Operational Plan: From Weighing to Reaction Quenching

Safe handling is a dynamic process that requires vigilance at every step. The following workflow diagram illustrates the key stages of handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe 1. Set up gather_spill Prepare Spill Kit gather_ppe->gather_spill 2. Safety First weigh Weigh Compound gather_spill->weigh 3. Begin Work dissolve Dissolve in Solvent weigh->dissolve 4. Prepare for Reaction react Add to Reaction dissolve->react 5. Execute Synthesis decontaminate Decontaminate Glassware and Surfaces react->decontaminate 6. Post-Reaction dispose Dispose of Waste decontaminate->dispose 7. Waste Management remove_ppe Remove PPE dispose->remove_ppe 8. Final Steps

Figure 1. Step-by-step workflow for handling this compound.
Step-by-Step Guidance:

  • Preparation:

    • Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood to control exposure to dust particles.[12]

    • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

    • Spill Kit: Have a spill kit containing absorbent pads, appropriate neutralizing agents (if applicable), and a sealed container for waste readily accessible.[12]

  • Handling:

    • Weighing: Use a weigh boat or creased weighing paper to handle the solid. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.

    • Dissolving: When dissolving the solid in a solvent, add the solid to the solvent slowly to avoid splashing.

    • Reaction: Add the dissolved compound to the reaction vessel carefully, again avoiding splashes.

  • Cleanup:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A preliminary rinse with the reaction solvent can be collected as hazardous waste. Subsequently, wash with an appropriate detergent and water.

    • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Contain: For small spills within a fume hood, use absorbent pads to contain the material. Avoid sweeping dry powder, as this can create airborne dust. If necessary, gently wet the material with an appropriate solvent to prevent it from becoming airborne.

  • Collect: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

G cluster_waste_streams Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated weigh boats, gloves, absorbent pads) halogenated_container Designated Halogenated Waste Container solid_waste->halogenated_container Segregate liquid_waste Liquid Waste (e.g., reaction residues, solvent rinses) liquid_waste->halogenated_container Segregate ehs_pickup Arrange Pickup by Environmental Health & Safety halogenated_container->ehs_pickup Label Clearly incineration High-Temperature Incineration ehs_pickup->incineration Proper Manifest

Figure 2. Disposal workflow for halogenated waste.
Disposal Steps:

  • Segregation: Do not mix halogenated waste with non-halogenated waste.[3][6] All waste streams containing this compound, including reaction mother liquors, solvent rinses, and contaminated solids (e.g., gloves, paper towels, silica gel), must be collected in a designated "Halogenated Organic Waste" container.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and a list of its contents.[5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container securely closed when not in use.[5]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method for such waste is typically high-temperature incineration by a licensed facility to ensure complete destruction of the halogenated compounds.[13]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.